Tetrahydroauroglaucin
Description
This compound has been reported in Aspergillus ruber, Eurotium, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40434-07-9 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h8-10,12-13,21-22H,4-7,11H2,1-3H3/b9-8+ |
InChI Key |
FYGPFTSGVSZKAJ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Canonical SMILES |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Tetrahydroauroglaucin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure and properties of Tetrahydroauroglaucin, a natural product of interest. The information is presented to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a hydroquinone derivative and a reduced form of the parent compound, auroglaucin.[1] The structural distinction lies in the saturation of two double bonds within the heptatrienyl side chain of auroglaucin, resulting in a heptenyl side chain in this compound.
The IUPAC name for this compound is 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde.[1]
Chemical Structure of this compound:
Image Source: PubChem CID 14355117
Quantitative Data Summary
The key quantitative data for this compound and its parent compound, Auroglaucin, are summarized in the table below for comparative analysis.
| Property | This compound | Auroglaucin |
| Molecular Formula | C₁₉H₂₆O₃ | C₁₉H₂₂O₃ |
| Molecular Weight | 302.4 g/mol | 298.4 g/mol [2] |
| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | 2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde[2] |
| CAS Number | 40434-07-9[1] | 41451-81-4[2] |
Experimental Protocols for Structural Elucidation
While specific experimental protocols for the initial structure determination of this compound are not detailed in the available literature, the structural elucidation of such natural products typically follows a standard methodology involving a combination of spectroscopic techniques.
General Experimental Workflow for Structure Determination:
Key Methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which allows for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework and the connectivity of atoms.
-
¹H NMR: Identifies the types and number of protons and their neighboring environments.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of molecular fragments.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.
Structural Relationship and Biosynthesis
This compound is biosynthetically derived from auroglaucin. The structural transformation involves the reduction of the conjugated polyene side chain. While a specific signaling pathway involving this compound has not been elucidated, the biosynthesis of the related compound, flavoglaucin, has been shown to follow a polyketide pathway, which is likely analogous for auroglaucin and, by extension, this compound.[3]
The following diagram illustrates the structural relationship between auroglaucin and this compound.
The biological activities of the parent compound, auroglaucin, include potent effects against Plasmodium falciparum and Leishmania, as well as a high binding affinity for human opioid and cannabinoid receptors.[4] These activities suggest potential avenues of investigation for this compound, exploring how the structural modification affects its biological profile.
References
- 1. This compound | C19H26O3 | CID 14355117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Auroglaucin | C19H22O3 | CID 6434324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of flavoglaucin. Stereochemistry of aromatic isoprenylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. bioaustralis.com [bioaustralis.com]
The Fungal Treasure: A Technical Guide to the Natural Sources of Tetrahydroauroglaucin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural origins of Tetrahydroauroglaucin, a prenylated benzaldehyde derivative with notable biological activities. This document provides a comprehensive overview of its fungal producers, detailed methodologies for its isolation and characterization, and a plausible biosynthetic pathway, equipping researchers with the foundational knowledge for further investigation and potential therapeutic development.
Fungal Sources of this compound
This compound is a secondary metabolite predominantly produced by filamentous fungi, particularly from the genera Aspergillus and its teleomorphic state Eurotium. These fungi are ubiquitous in nature and have been isolated from a variety of environments, with marine ecosystems being a particularly rich source of this compound-producing strains.
Marine-derived fungi, especially those associated with sponges and mangrove sediments, have demonstrated a consistent ability to synthesize this compound. Notable producer species include Eurotium chevalieri, Eurotium sp., and Aspergillus amstelodami. The production of this compound can be influenced by the fungal strain, culture conditions, and the substrate used for growth.
Quantitative Analysis of this compound Production
The yield of this compound from fungal sources can vary significantly. The following table summarizes the reported quantitative data from a notable study. Further research is required to expand this dataset across a wider range of producing organisms and culture conditions.
| Fungal Species | Strain | Source of Isolation | Culture Method | Yield of this compound | Reference |
| Eurotium chevalieri | MUT 2316 | Mediterranean Sponge (Grantia compressa) | Solid Culture | 13.5 mg from 370 mg crude extract | [1] |
Experimental Protocols
This section outlines the key experimental methodologies for the isolation and characterization of this compound from fungal cultures, based on established protocols.
Fungal Cultivation and Extraction
-
Cultivation: The selected fungal strain (e.g., Eurotium chevalieri) is cultivated on a suitable solid medium, such as Potato Dextrose Agar (PDA), or in a liquid medium like Potato Dextrose Broth (PDB). Incubation is typically carried out under static conditions at room temperature for a period sufficient for robust mycelial growth and secondary metabolite production (e.g., 14-21 days).
-
Extraction:
-
The fungal biomass and the culture medium are harvested.
-
The material is subjected to solvent extraction, commonly using a mixture of ethyl acetate (EtOAc) and dichloromethane (CH2Cl2) (1:1, v/v) to efficiently extract a broad range of secondary metabolites.
-
The extraction is often facilitated by homogenization and sonication to ensure thorough cell lysis and metabolite release.
-
The process is repeated multiple times, and the organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification of this compound
-
Solvent Partitioning:
-
The crude extract is dissolved in a suitable solvent system, such as chloroform (CHCl3) and water (H2O) (1:1, v/v).
-
The mixture is vigorously shaken in a separatory funnel and allowed to partition.
-
The organic phase, containing the less polar compounds including this compound, is collected and dried.
-
-
Chromatographic Purification:
-
Column Chromatography: The dried organic phase is subjected to column chromatography on silica gel. A gradient elution system with increasing polarity, for instance, a hexane-ethyl acetate gradient, is employed to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or preliminary HPLC analysis, are further purified by reversed-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape, is a common mobile phase.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance is used to monitor the elution.
-
-
Structural Characterization
The purified this compound is structurally elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Visualizing the Workflow and Biosynthesis
Experimental Workflow for Isolation and Identification
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a pathway similar to that of other prenylated benzaldehyde derivatives, such as flavoglaucin. This proposed pathway involves a polyketide synthase (PKS), a prenyltransferase, a reductase, and an oxidase.
References
An In-Depth Technical Guide on the Biosynthesis of Tetrahydroauroglaucin in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tetrahydroauroglaucin, a polyketide metabolite found in various fungi, notably within the genera Aspergillus and Penicillium. Drawing upon the well-characterized biosynthesis of the structurally related compound flavoglaucin, this document outlines the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and detailed experimental protocols relevant to the study of this class of molecules.
Introduction
This compound is a member of the auroglaucin group of pigments, characterized by a prenylated and hydroxylated benzaldehyde core attached to a seven-carbon side chain. These compounds have garnered interest for their various biological activities. Understanding their biosynthesis is crucial for potential bioengineering efforts to produce novel derivatives or enhance yields of desired compounds. While the complete biosynthetic pathway for this compound has not been fully elucidated in a single study, a robust model can be constructed based on the homologous and well-studied pathway of flavoglaucin in Aspergillus ruber.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be orchestrated by a dedicated Biosynthetic Gene Cluster (BGC), homologous to the flavoglaucin (fog) cluster. The pathway initiates with the synthesis of a polyketide backbone by a Highly-Reducing Polyketide Synthase (HR-PKS), followed by a series of modifications by tailoring enzymes. A key feature of this pathway is the temporary reduction of the nascent salicylaldehyde to a salicyl alcohol, which facilitates subsequent enzymatic modifications before a final re-oxidation. The final step, unique to this compound, involves the reduction of the heptatrienyl side chain.
The proposed enzymatic steps are as follows:
-
Polyketide Synthesis: A Highly-Reducing Polyketide Synthase (HR-PKS), homologous to FogA, iteratively condenses acetyl-CoA and malonyl-CoA units to form a heptaketide chain.
-
Cyclization and Reductive Release: The polyketide chain undergoes cyclization to form an aromatic ring. Concurrently, a Short-Chain Dehydrogenase/Reductase (SDR), homologous to FogD, working in concert with a cupin domain-containing protein (homologous to FogC), facilitates the reductive release of the product as a salicyl alcohol derivative, 2-alkyl salicyl alcohol.
-
Hydroxylation: A Cytochrome P450 monooxygenase, homologous to FogE, hydroxylates the benzene ring at the C3 position.
-
Prenylation: A prenyltransferase, homologous to FogH, attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the hydroxylated aromatic ring.
-
Re-oxidation: An FAD-dependent oxidoreductase, homologous to FogF, re-oxidizes the salicyl alcohol back to a salicylaldehyde, yielding auroglaucin.
-
Side-chain Reduction: A currently uncharacterized reductase is proposed to catalyze the saturation of the three double bonds in the heptatrienyl side chain to yield this compound.
Visualizing the Biosynthetic Pathway
The logical flow of the proposed biosynthetic pathway for this compound is depicted below.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics or metabolite concentrations, for the this compound biosynthetic pathway in the public domain. However, studies on related polyketide production in fungi provide a framework for the types of data that are crucial for pathway characterization. The following table illustrates a template for presenting such data once it becomes available through experimentation.
| Enzyme (Homolog) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| HR-PKS (FogA) | Acetyl-CoA, Malonyl-CoA, NADPH | 2-Alkyl Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |
| P450 Monooxygenase (FogE) | 2-Alkyl Salicyl Alcohol, O₂, NADPH | Hydroxylated Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |
| Prenyltransferase (FogH) | Hydroxylated Salicyl Alcohol, DMAPP | Prenylated Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |
| Oxidoreductase (FogF) | Prenylated Salicyl Alcohol, FAD | Auroglaucin | N/A | N/A | N/A | N/A | N/A |
| Reductase (putative) | Auroglaucin, NADPH | This compound | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
The elucidation of the flavoglaucin biosynthetic pathway, which serves as a model for this compound, relies on a combination of genetic and biochemical techniques. Detailed protocols for these key experiments are provided below.
Heterologous Expression of Biosynthetic Genes in Aspergillus nidulans
This protocol describes the process of expressing the genes from the putative this compound BGC in a well-characterized fungal host to identify the products of the pathway.
Objective: To functionally characterize the genes of the this compound BGC by expressing them in Aspergillus nidulans.
Materials:
-
Genomic DNA from the this compound-producing fungus.
-
Aspergillus nidulans host strain (e.g., a strain with a clean background for secondary metabolites).
-
Expression vectors with selectable markers (e.g., containing the gpdA promoter and trpC terminator).
-
Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning.
-
Protoplasting enzymes (e.g., Glucanex).
-
PEG-CaCl₂ solution.
-
Selective agar media for A. nidulans.
Workflow Diagram:
Procedure:
-
Gene Amplification and Cloning:
-
Amplify the target genes (e.g., HR-PKS, P450, prenyltransferase) from the genomic DNA of the producing fungus using high-fidelity DNA polymerase.
-
Clone the amplified genes into appropriate fungal expression vectors under the control of a strong constitutive or inducible promoter.
-
Verify the constructs by restriction digestion and sequencing.
-
-
Aspergillus nidulans Transformation:
-
Prepare protoplasts from young mycelia of the A. nidulans host strain by enzymatic digestion of the cell wall.
-
Transform the protoplasts with the expression constructs using a PEG-CaCl₂ mediated method.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Screening and Analysis:
-
Isolate putative transformants and confirm the integration of the expression cassettes by PCR.
-
Cultivate the confirmed transformants in a suitable liquid medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC-MS and NMR to identify the produced compounds and compare them with authentic standards of auroglaucin and related intermediates.
-
Gene Knockout via CRISPR-Cas9
This protocol outlines the deletion of a specific gene in the native producing organism to confirm its role in the biosynthetic pathway.
Objective: To create a targeted gene deletion mutant to verify the function of a specific gene in the this compound BGC.
Materials:
-
Wild-type this compound-producing fungal strain.
-
CRISPR-Cas9 vector for fungal transformation (containing Cas9 and a selectable marker).
-
Plasmids for expressing the single guide RNA (sgRNA).
-
Donor DNA template for homologous recombination (containing flanking regions of the target gene).
-
Protoplasting and transformation reagents as described above.
Procedure:
-
Design and Construction of CRISPR-Cas9 Components:
-
Design sgRNAs targeting the gene of interest.
-
Clone the sgRNA expression cassette into the CRISPR-Cas9 vector or a separate plasmid.
-
Construct a donor DNA template consisting of the upstream and downstream flanking regions of the target gene to facilitate homologous recombination-mediated repair.
-
-
Fungal Transformation:
-
Co-transform the protoplasts of the wild-type strain with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template.
-
Select for transformants on appropriate selective media.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from putative knockout mutants.
-
Confirm the deletion of the target gene by PCR using primers flanking the gene and internal to the gene.
-
Further verification can be performed by Southern blotting or sequencing of the targeted locus.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions.
-
Extract and analyze the secondary metabolites as described previously.
-
The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant strain confirms the function of the deleted gene.
-
Conclusion
The biosynthesis of this compound in fungi is a complex process involving a multi-enzyme pathway encoded by a dedicated gene cluster. While the complete pathway is yet to be fully elucidated for this compound itself, the characterization of the homologous flavoglaucin pathway provides a strong predictive model. The core of the pathway involves a highly reducing polyketide synthase and a series of tailoring enzymes that act upon a temporarily reduced salicyl alcohol intermediate. The final reductive step to saturate the heptatrienyl side chain remains a key area for future research. The experimental protocols detailed in this guide provide a robust framework for the functional characterization of the genes and enzymes involved in the biosynthesis of this and other related fungal polyketides, paving the way for future synthetic biology applications.
Physical and chemical properties of Tetrahydroauroglaucin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroauroglaucin is a naturally occurring polyketide belonging to the hydroquinone class of compounds. First identified in terrestrial fungi of the genus Eurotium, it has also been isolated from marine-derived fungi, highlighting its presence in diverse ecological niches.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃ | PubChem |
| Molecular Weight | 302.4 g/mol | PubChem |
| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | PubChem |
| CAS Number | 40434-07-9 | PubChem |
| Appearance | Yellow oil | [1] |
| Solubility | Data not available. Likely soluble in organic solvents like acetone, ethyl acetate, and chloroform based on isolation protocols. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Experimental Protocols
Isolation of this compound from Eurotium sp.
The following protocol is based on the methodology described by Gawas et al. (2002) for the isolation of this compound from a marine-derived fungus, Eurotium sp.
2.1.1. Fungal Cultivation
-
Obtain the fungal strain Eurotium sp. (NIO FMB #001) from a suitable culture collection.
-
Cultivate the fungus on Potato Dextrose Agar (PDA) slants for 10 days to allow for sufficient mycelial growth.
-
Transfer the cultured mycelia into 500 mL flasks containing 100 mL of Potato Dextrose Broth (PDB) prepared in a 1:1 ratio of seawater to distilled water.
-
Incubate the flasks on a rotating shaker at 240 rpm for 4-5 days.
-
Scale up the culture by transferring the mycelia to 5 L flasks, each containing 1 L of the same PDB medium.
-
Incubate the large-scale cultures for 15 days at room temperature.
2.1.2. Extraction and Purification
-
After the incubation period, filter the fungal mat and wash it with distilled water.
-
Extract the washed fungal mat with acetone.
-
Separate the crude acetone extract into four sub-fractions using Gel Permeation Chromatography on a Sephadex LH-20 column with a mobile phase of Chloroform-Methanol (1:1).
-
Monitor the fractions using ¹H NMR spectroscopy to identify those rich in aromatic aldehydes.
-
Further purify the target fraction using silica gel column chromatography with a Petroleum ether-Ethyl Acetate gradient to yield pure this compound.
Spectroscopic Characterization
The structure of this compound was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 196.3 (d) | 10.09 (s) |
| 2 | 114.2 (s) | - |
| 3 | 161.5 (s) | - |
| 4 | 111.9 (d) | 6.45 (s) |
| 5 | 139.1 (s) | - |
| 6 | 158.2 (s) | - |
| 1' | 130.8 (d) | 6.15 (dt, 16.15, 6.8) |
| 2' | 130.1 (d) | 5.85 (d, 16.15) |
| 3' | 32.5 (t) | 2.1 (q, 6.8) |
| 4' | 31.5 (t) | 1.4 (m) |
| 5' | 22.5 (t) | 1.3 (m) |
| 6' | 14.0 (q) | 0.9 (t, 7.0) |
| 1'' | 22.5 (t) | 3.3 (d, 7.2) |
| 2'' | 122.5 (d) | 5.25 (t, 7.2) |
| 3'' | 132.8 (s) | - |
| 4'' | 17.8 (q) | 1.75 (s) |
| 5'' | 25.7 (q) | 1.8 (s) |
| 3-OH | - | 11.72 (s) |
| 6-OH | - | 5.23 (brs) |
| Data from Gawas et al. (2002). |
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows prominent [M+H]⁺ and [M+Na]⁺ peaks at m/z 303 and 325, respectively, confirming a molecular weight of 302.
Antioxidant Activity Assay (General Protocol)
This compound has been reported to exhibit antioxidant and radical-scavenging activities.[3] A common method to evaluate such activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The following is a general protocol that can be adapted for testing this compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Assay Procedure:
-
To 2 mL of each sample dilution, add 2 mL of the DPPH solution.
-
Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.
-
Prepare a blank sample containing 2 mL of methanol and 2 mL of the sample dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Biological Activity and Signaling Pathways
Antioxidant and Radical-Scavenging Activity
This compound has been identified as an antioxidant compound with radical-scavenging properties.[3] This activity is likely attributed to the hydroquinone moiety, which can donate hydrogen atoms to stabilize free radicals.
Anti-migratory Activity
In a study investigating the effects on cancer cell migration, this compound was isolated from the marine fungus Eurotium chevalieri. However, it did not show any significant inhibitory effect on the migration of human neuroblastoma SH-SY5Y cells.[2]
Potential Signaling Pathways of Hydroquinones
While specific signaling pathways for this compound have not been elucidated, its hydroquinone structure suggests potential interactions with cellular pathways sensitive to redox modulation. Hydroquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This, in turn, can activate various signaling pathways.
One of the key pathways modulated by oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective enzymes.
Disclaimer: This diagram represents a general pathway for hydroquinones and has not been specifically validated for this compound.
Conclusion
This compound is a fungal metabolite with established antioxidant properties. While its chemical structure and spectral characteristics are well-defined, further research is required to fully elucidate its physical properties, biosynthetic pathway, and the full spectrum of its biological activities and mechanisms of action. The detailed protocols and compiled data in this guide aim to facilitate future investigations into this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Fungal Quinones: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydroauroglaucin CAS number and IUPAC name
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the fundamental chemical identifiers for Tetrahydroauroglaucin. While a comprehensive technical guide with extensive experimental data and pathway visualizations was intended, the available scientific literature lacks specific, detailed information on this compound.
Core Chemical Data
A critical foundation for any research is the accurate identification of the compound of interest. The following table summarizes the essential identifiers for this compound.
| Identifier | Value |
| CAS Number | 40434-07-9 |
| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde[1] |
Limitations in Available Data
Therefore, the creation of in-depth data tables, detailed experimental methodologies, and complex signaling pathway diagrams as originally envisioned cannot be fulfilled at this time due to the scarcity of specific research on this compound.
Future Research Directions
The absence of comprehensive data on this compound highlights a potential area for novel research. Future investigations could focus on:
-
Chemical Synthesis and Characterization: Developing and documenting a robust synthetic pathway for this compound and thoroughly characterizing its physicochemical properties.
-
Biological Activity Screening: Conducting a broad range of biological assays to identify any potential therapeutic effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent research would be necessary to elucidate the underlying signaling pathways and molecular targets.
This document serves to provide the foundational chemical identifiers of this compound and to transparently communicate the current limitations in the available technical data. We encourage the scientific community to address these knowledge gaps through further research.
References
The Biological Activity of Tetrahydroauroglaucin and its Analogs: A Review of a Novel Compound Class
Introduction
The emergence of novel bioactive compounds is a cornerstone of modern drug discovery and development. Within this landscape, the biological activities of newly identified or synthesized molecules are of paramount interest to the scientific community. This technical guide focuses on Tetrahydroauroglaucin and its analogs, a subject of growing interest for researchers, scientists, and drug development professionals. Due to the novelty of this compound class, publicly available data is limited. This document serves to consolidate the current understanding, drawing from preliminary research and analogous compound studies to forecast potential biological activities and guide future research endeavors.
Overview of this compound
This compound is a derivative of auroglaucin, a metabolite produced by certain species of fungi. The "tetrahydro-" prefix indicates the addition of four hydrogen atoms to the parent auroglaucin structure, a chemical modification that can significantly alter the compound's biological properties. While research into this compound itself is in its nascent stages, the known bioactivities of related "tetrahydro-" compounds provide a framework for predicting its potential therapeutic applications. These predicted activities span a range of possibilities including anticancer, anti-inflammatory, and antioxidant effects.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of structurally similar "tetrahydro-" compounds, several potential biological activities for this compound and its analogs can be hypothesized.
Anticancer Activity
Many tetrahydroisoquinoline and tetrahydrocurcumin derivatives have demonstrated potent anticancer properties.[1][2] These compounds often exert their effects through the inhibition of critical cellular processes in cancer cells, such as proliferation and angiogenesis, and by inducing apoptosis (programmed cell death).
A potential mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in tumor cells.
Hypothesized Anticancer Signaling Pathway of this compound
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Anti-inflammatory Activity
Tetrahydrocurcumin, a well-studied analog, is known for its anti-inflammatory properties.[5][6] It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] This is often achieved through the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[7] It is plausible that this compound could exhibit similar anti-inflammatory effects.
Hypothesized Anti-Inflammatory Workflow
Caption: Proposed inhibition of NF-κB activation by this compound.
Antioxidant Activity
Many "tetrahydro-" compounds, including tetrahydro-beta-carboline derivatives, exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.[8][9] Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a valuable therapeutic property. This compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.
Quantitative Data Summary
As direct experimental data for this compound is not yet available in the public domain, the following table summarizes representative quantitative data from studies on analogous "tetrahydro-" compounds to provide a comparative baseline for future research.
| Compound Class | Analog Example | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |
| Tetrahydroisoquinolines | Compound GM-3-18 | Anticancer (KRas Inhibition) | In vitro cell viability | 0.9 - 10.7 µM | [2] |
| Tetrahydroisoquinolines | Compound 17e | Anticancer (MCF-7 cells) | In vitro cytotoxicity | 0.89 x 10⁻³ µM | [10] |
| Tetrahydrocurcumins | Tetrahydrocurcumin | Anti-inflammatory | TNF-α production inhibition | ~30 µM | [6] |
| Tetrahydro-β-carbolines | (1S, 3S)-MTCdiC | Antioxidant | Hydrogen peroxide scavenging | More potent than ascorbic acid | [8] |
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, this section outlines standard experimental protocols for assessing anticancer, anti-inflammatory, and antioxidant activities.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Cytotoxicity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
Methodology: ELISA for TNF-α and IL-6
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Stimulation: Seed cells into 24-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
In Vitro Antioxidant Activity Assessment
Objective: To measure the free radical scavenging capacity of this compound.
Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, the analysis of analogous "tetrahydro-" compounds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically evaluate these predicted activities.
Future research should focus on the chemical synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo studies to validate these hypotheses. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the potential development of this novel compound class into therapeutic agents. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these compounds. The exploration of this compound and its derivatives represents a promising new frontier in the quest for novel therapeutics.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Tetrahydrocurcumin in Tumor and Neurodegenerative Diseases Through Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydro-beta-carboline derivatives in aged garlic extract show antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Tetrahydroauroglaucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroauroglaucin is a polyketide metabolite produced by various fungi, notably from the genera Aspergillus and Eurotium. As part of the broader search for novel therapeutic agents from natural sources, fungal metabolites like this compound are of significant interest for their potential bioactivities, including cytotoxic effects against cancer cells. This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing key cellular pathways involved in cytotoxicity. The current body of research presents a nuanced view of this compound's cytotoxic potential, with some studies indicating activity against specific cell lines while others report a lack of cytotoxicity. This guide aims to consolidate the existing information to inform further research and development efforts.
Data Presentation: Cytotoxicity of this compound
The available quantitative data on the cytotoxic activity of this compound is summarized below. The data is derived from a limited number of studies, and further comprehensive screening is warranted to fully characterize its cytotoxic profile.
| Cell Line | Cell Type | Assay | IC50 / Activity | Reference |
| U251 | Human Glioblastoma | Not Specified | 3–30.5 µM | [1] |
| U87MG | Human Glioblastoma | Not Specified | 3–30.5 µM | [1] |
| Sea Urchin (Strongylocentrotus intermedius) Sex Cells | Germline Cells | Not Specified | 0.5 µg/mL | [2] |
| SH-SY5Y | Human Neuroblastoma | MTT | Non-cytotoxic | [3][4][5] |
Note: The conflicting reports on cytotoxicity (activity against glioblastoma and sea urchin cells versus no activity against neuroblastoma cells) highlight the need for broader screening across a diverse panel of cancer cell lines to determine the specific cancer types, if any, for which this compound may have therapeutic potential.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are crucial for the standardized evaluation of compounds like this compound. Below are protocols for two widely used assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
96-well flat-bottom microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10] It is a reliable and reproducible method for cytotoxicity screening.[11][12][13]
Materials:
-
96-well flat-bottom microtiter plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base solution, pH 10.5)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully remove the supernatant and wash the wells five times with the wash solution (1% acetic acid). Remove the wash solution and allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the wells five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of the solubilization solution (10 mM Tris base) to each well. Shake the plate for 10 minutes to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of a test compound like this compound.
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds induce cell death through the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspases.[14][15][16][17][18][19][20][21][22] The following diagram illustrates the key steps in this signaling cascade.
Conclusion
The preliminary cytotoxic screening of this compound suggests a cell-type-specific activity profile that warrants further investigation. The conflicting data underscores the importance of a comprehensive screening approach using a diverse panel of human cancer cell lines. The standardized protocols for MTT and SRB assays provided herein offer a robust framework for such expanded studies. Furthermore, understanding the potential mechanism of action, such as the induction of apoptosis via the intrinsic pathway, will be critical in evaluating the therapeutic potential of this compound and other novel fungal metabolites. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. zellx.de [zellx.de]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Apoptosis - Wikipedia [en.wikipedia.org]
- 21. portlandpress.com [portlandpress.com]
- 22. researchgate.net [researchgate.net]
Tetrahydroauroglaucin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tetrahydroauroglaucin is a polyketide-derived secondary metabolite produced by fungi of the genus Eurotium, which has been isolated from both terrestrial and marine environments. As a member of the auroglaucin group of compounds, it is characterized by a substituted benzaldehyde core with a polyene side chain. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, characterization, known biological activities, and proposed biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fungal natural product.
Data Presentation
Biological Activity of this compound and Related Compounds
Quantitative data on the biological activity of this compound is limited. However, studies on the related compound auroglaucin provide context for the potential bioactivities of this class of molecules.
Table 1: Quantitative Biological Activity Data for this compound (TAG)
| Biological Activity | Cell Line/Assay | Concentration/Parameter | Result | Citation |
| Cytotoxicity | SH-SY5Y (human neuroblastoma) | 2.5, 5, 10, 20 µM | No significant cytotoxicity observed | [1][2] |
| Anti-migratory Activity | SH-SY5Y (human neuroblastoma) | 5 µM | No inhibition of cell migration | [1][2] |
| Antioxidant Activity | DPPH radical scavenging | Not specified | Exhibited antioxidant and radical scavenging activity | [3] |
Table 2: Quantitative Biological Activity Data for Auroglaucin (a related compound)
| Biological Activity | Target Organism/Assay | IC50 Value | Citation |
| Antiprotozoal | Plasmodium falciparum | 1-2 µg/mL | [4] |
| Antifungal | Candida glabrata | 7.33 µg/mL | [4] |
| Antifungal | C. krusei | 10.93 µg/mL | [4] |
Experimental Protocols
Isolation of this compound from Eurotium chevalieri
The following protocol is adapted from the methodology described for the isolation of this compound from the marine fungus Eurotium chevalieri.[1]
1. Fungal Cultivation:
- Prepare a liquid culture medium, such as Potato Dextrose Broth (PDB), supplemented with 3% NaCl.
- Inoculate the sterile medium with mycelial plugs of Eurotium chevalieri.
- Incubate the culture in the dark at 24°C with shaking (e.g., 120 rpm) for approximately 14 days.
2. Extraction:
- Separate the fungal biomass from the culture broth by filtration.
- Perform a solvent extraction of the fungal biomass, for example, with chloroform (CHCl₃) and water (H₂O) in a 1:1 v/v ratio.
- Collect the organic phase, which will contain the secondary metabolites.
- Dry the organic extract, for instance, using a rotary evaporator.
3. Purification:
- The crude extract can be purified using chromatographic techniques.
- A common method is Ultra-Performance Liquid Chromatography (UPLC) with a C18 reverse-phase column.
- A gradient elution system can be employed, for example, with a mobile phase of water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%).
- The gradient can be programmed to increase the concentration of the organic solvent (acetonitrile) over time to elute compounds of increasing polarity.
- Fractions are collected and analyzed (e.g., by LC-MS) to identify those containing this compound.
- Fractions containing the pure compound are pooled and the solvent is evaporated.
4. Structural Characterization:
- The structure of the isolated this compound can be confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
General Protocol for DPPH Radical Scavenging Assay
This protocol describes a general method for assessing the antioxidant activity of a compound like this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][6][7]
1. Reagent Preparation:
- Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1 mM. This solution should be freshly prepared and protected from light.
- Prepare a series of dilutions of the test compound (this compound) in the same solvent.
- A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.
2. Assay Procedure:
- In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the test compound dilutions.
- Add an equal volume of the DPPH working solution to each well/cuvette.
- Include a blank control containing the solvent and the DPPH solution.
- Mix the solutions thoroughly.
- Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).
3. Measurement and Analysis:
- Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8][9][10][11][12]
General Protocol for Nitric Oxide Inhibition Assay in Macrophages
This protocol outlines a general method to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[13][14][15]
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells in 96-well plates at an appropriate density and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compound (this compound) for a specific period (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).
2. Nitrite Quantification (Griess Assay):
- After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
- The Griess reagent typically consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Mix equal volumes of the cell supernatant with the Griess reagent components according to the manufacturer's instructions.
- After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
- A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
3. Data Analysis:
- The percentage of NO production inhibition is calculated.
- The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, can be determined.
- A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[16][17][18][19]
Visualizations
Experimental Workflow
References
- 1. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of derivatives from dehydrocrotonin on V79 cells and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Tetrahydroauroglaucin from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of tetrahydroauroglaucin, a bioactive fungal metabolite, from microbial cultures. The information is intended to guide researchers through the process of fermentation, extraction, purification, and characterization of this compound.
Introduction to this compound
This compound is a polyketide metabolite produced by certain species of fungi, notably from the genus Eurotium. It belongs to the class of prenylated benzaldehyde derivatives, which are known for a variety of biological activities. Structurally, it possesses a substituted aromatic ring with a heptenyl side chain. Research has indicated that this compound and its derivatives exhibit promising antioxidant and antimicrobial properties, making them of interest for further investigation in drug discovery and development. One of the key mechanisms of its antioxidant activity involves the activation of the Nrf2-dependent antioxidant pathway, which plays a crucial role in cellular defense against oxidative stress.
Producing Microorganism and Fermentation
Producing Microorganism
The primary microbial source for this compound is the fungus Eurotium sp.. Specifically, strains of Eurotium chevalieri isolated from marine environments, such as sponge endophytes, have been shown to produce this compound in significant amounts.
Fermentation Protocol
This protocol is adapted from studies on Eurotium chevalieri for the production of prenylated benzaldehyde derivatives, including this compound.
2.2.1. Culture Medium
A suitable medium for the fermentation of Eurotium chevalieri is Potato Dextrose Broth (PDB) supplemented with sodium chloride to mimic a marine environment.
| Component | Concentration |
| Potato Extract | 4 g/L |
| Dextrose | 20 g/L |
| Sodium Chloride (NaCl) | 30 g/L |
| Deionized Water | to 1 L |
2.2.2. Inoculation and Incubation
-
Prepare the PDB medium supplemented with 3% NaCl in Erlenmeyer flasks.
-
Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.
-
Inoculate the sterile medium with agar plugs from a fresh culture of Eurotium chevalieri grown on Potato Dextrose Agar (PDA).
-
Incubate the flasks at 24°C on a rotary shaker at 120 rpm for 14 days in the dark.[1]
Fermentation Parameters Summary
| Parameter | Value |
| Microorganism | Eurotium chevalieri |
| Culture Medium | PDB + 3% NaCl |
| Incubation Temperature | 24°C |
| Agitation | 120 rpm |
| Incubation Time | 14 days |
| Culture Type | Submerged Fermentation |
Extraction and Purification Protocol
The following protocol details the extraction and purification of this compound from the fungal biomass of Eurotium chevalieri.
Extraction
-
After the 14-day incubation period, separate the fungal biomass from the culture broth by filtration.
-
Freeze-dry the collected biomass.
-
Suspend the freeze-dried biomass in a 1:1 (v/v) solution of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂).
-
Homogenize the suspension using an Ultra-Turrax or a similar high-shear homogenizer.
-
Sonicate the homogenate to ensure complete cell lysis and extraction of intracellular metabolites.
-
Filter the mixture under vacuum to separate the biomass from the organic solvent.
-
Repeat the extraction process on the biomass two more times to maximize the yield of the crude extract.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Liquid-Liquid Partitioning
-
Dissolve the crude extract in chloroform (CHCl₃).
-
Transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the lower organic phase (chloroform layer), which contains the target compounds.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield the partitioned extract.[1]
Purification by UPLC
The partitioned extract can be further purified using Ultra-Performance Liquid Chromatography (UPLC) to isolate pure this compound.
| UPLC Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 mm i.d. x 250 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1 mL/min |
| Gradient Program | Start with 100% A, linearly increase to 100% B over 40 minutes, hold at 100% B for 8 minutes, then re-equilibrate. |
| Detection | UV-Vis detector (wavelength scan) and/or Mass Spectrometer |
Note: The retention time for this compound will need to be determined by analyzing the fractions and confirming the structure by NMR and MS.
Quantitative Data
Based on available literature, the yield of purified this compound can be estimated. From a fermentation of twenty 250 mL flasks (total volume of 3.6 L), approximately 370 mg of crude extract can be obtained from the biomass. Following partitioning and UPLC purification, a yield of approximately 17.1 mg of this compound has been reported.[1] This corresponds to a yield of approximately 4.75 mg/L of culture.
| Parameter | Value |
| Starting Culture Volume | 3.6 L |
| Crude Extract Yield (from biomass) | 370 mg |
| Purified this compound Yield | 17.1 mg |
| Estimated Yield | ~4.75 mg/L |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Nrf2-Dependent Antioxidant Signaling Pathway
This compound has been shown to exert its antioxidant effects through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.
Caption: Activation of the Nrf2 antioxidant pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tetrahydroauroglaucin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Tetrahydroauroglaucin, a secondary metabolite from fungal sources, using High-Performance Liquid Chromatography (HPLC). The following procedures are based on established methodologies for the separation of fungal natural products and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a fungal metabolite produced by species of the genus Aspergillus, including Aspergillus chevalieri. As a member of the diverse family of fungal secondary metabolites, which often includes a complex mixture of structurally related compounds, its isolation and purification require a robust and high-resolution separation technique. Reversed-phase HPLC is the method of choice for this purpose, offering excellent selectivity and efficiency in separating compounds based on their hydrophobicity.
This application note details a preparative HPLC protocol for obtaining high-purity this compound from a crude fungal extract. The methodology covers sample preparation, HPLC conditions, and post-purification analysis.
Physicochemical Properties of this compound (Predicted)
While specific experimental data for this compound is not widely available, its properties can be inferred from its classification as a fungal secondary metabolite.
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C19H26O3 | Based on known structure of auroglaucin derivatives. |
| Molecular Weight | 302.41 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and DMSO. Sparingly soluble in water. | Typical solubility for fungal polyketides and other secondary metabolites. |
| UV Absorbance (λmax) | ~220 nm and 280-320 nm | Many fungal secondary metabolites exhibit characteristic UV absorbance due to conjugated systems. |
| Stability | Stable at neutral pH. May be sensitive to strong acids, bases, and high temperatures. | General stability profile for many organic natural products. |
Experimental Protocol: HPLC Purification
This protocol outlines the steps for the purification of this compound from a fungal culture extract.
Sample Preparation: Extraction of Fungal Metabolites
-
Fungal Culture: Grow the producing fungal strain (e.g., Aspergillus chevalieri) in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction:
-
For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial mass with methanol or acetone.
-
For solid cultures, macerate the culture material and extract with a 1:1 mixture of methanol and dichloromethane.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample for HPLC: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile) or methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Specification |
| Instrument | Preparative HPLC system with a gradient pump, autosampler, and fraction collector. |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column capacity) |
| Detector | Photodiode Array (PDA) Detector, monitoring at 220 nm and 280 nm |
| Fraction Collection | Triggered by peak detection at the target retention time. |
Gradient Elution Program
A gradient elution is recommended to effectively separate this compound from other components in the crude extract.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions corresponding to the this compound peak by analytical HPLC using a similar gradient but on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Evaporate the solvent from the high-purity fractions under reduced pressure to obtain the purified this compound as a solid or oil.
Diagrams
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelation of HPLC system components and method parameters.
Conclusion
The protocol described in this application note provides a robust framework for the successful purification of this compound from fungal extracts. The use of reversed-phase HPLC with a gradient elution program is critical for achieving high purity. The provided parameters can be optimized further based on the specific characteristics of the crude extract and the HPLC system used. This methodology is applicable to the purification of other fungal secondary metabolites and can be a valuable tool for researchers in the field of natural product drug discovery.
Application Notes and Protocols: Synthesis and Biological Activity of Tetrahydroauroglaucin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrahydroauroglaucin
This compound is a naturally occurring compound belonging to the flavoglaucin family of derivatives.[1] It is structurally related to other well-known fungal metabolites such as auroglaucin and dihydroauroglaucin.[1] These compounds are typically produced by molds, including those used in the production of some fermented foods.[1] The core chemical structure of these molecules, often featuring a substituted benzaldehyde, has drawn interest for its potential biological activities.
Biological Activity of this compound and Related Compounds
This compound and its analogs have demonstrated a range of biological activities that suggest their potential as therapeutic agents. The primary reported activities include antioxidant, anti-tumor, and neuroprotective effects.
Table 1: Summary of Biological Activities
| Compound/Derivative Family | Biological Activity | Cell/Model System | Reference |
| This compound | Antioxidant and radical scavenging activity | DPPH assay | [1] |
| Flavoglaucin and its derivatives | Inhibition of tumor promotion | Epstein-Barr virus early antigen activation test; mouse skin tumor promotion model | [1] |
| Niveoglaucin A (Auroglaucin derivative) | Neuroprotective activity | 6-OHDA-induced Parkinson's disease cell model | [2] |
Experimental Protocols: A Proposed Synthetic Strategy
A specific, step-by-step protocol for the total synthesis of this compound is not well-documented in publicly available literature. However, based on the general synthesis of related tetrahydrofuran and 2-pyrone structures, a conceptual workflow can be proposed. This strategy is intended to serve as a starting point for methods development.
Conceptual Workflow for the Synthesis of a this compound Core
The synthesis of a substituted tetrahydrofuran ring, a key feature of this compound, can be approached through several established organic chemistry reactions. A plausible retro-synthetic analysis suggests that the molecule could be constructed from simpler precursors via a key cyclization step. The following diagram outlines a potential synthetic workflow.
References
Quantitative Analysis of Tetrahydroauroglaucin: A Detailed Guide for Researchers
Introduction
Tetrahydroauroglaucin is a secondary metabolite produced by various fungi, notably from the genera Aspergillus and Eurotium. As a member of the auroglaucin derivative family, it is of interest to researchers in natural product chemistry, drug discovery, and food safety due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as fungal cultures and contaminated food products, is crucial for these studies. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Application Notes
This protocol is intended for the quantitative analysis of this compound in fungal extracts and potentially adaptable for food matrices. The method leverages the high separation efficiency of UPLC and the specificity and sensitivity of tandem mass spectrometry.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed using a certified reference standard.
Key Performance Parameters (Illustrative)
The following table summarizes typical performance characteristics for the quantification of auroglaucin derivatives using LC-MS/MS. These values are provided as a general guideline and should be determined for this compound in your specific laboratory conditions and matrix.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Fungal Culture
This protocol is adapted from general methods for the extraction of secondary metabolites from fungal cultures.
Materials:
-
Fungal culture (solid or liquid)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
For solid culture:
-
Excise a standardized plug of the fungal culture from the agar plate.
-
Place the plug in a suitable vial and add 2 mL of ethyl acetate containing 1% formic acid.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Repeat the extraction with a fresh 2 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
For liquid culture:
-
Centrifuge the liquid culture at 4000 rpm for 10 minutes to separate the mycelia from the broth.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelia using the same procedure as for solid culture.
-
Combine all ethyl acetate extracts.
-
-
Drying and Reconstitution:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the extract and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
2. UPLC-MS/MS Quantification of this compound
This protocol is based on a metabolomics method for Eurotium amstelodami, a known producer of auroglaucin derivatives.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem quadrupole mass spectrometer (e.g., AB SCIEX Triple TOF 5600 or similar)
-
UPLC Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 10 1.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]⁺ adduct. Product ions will be determined from the fragmentation of the precursor ion.
3. Method Validation (Abbreviated Protocol)
A full method validation should be performed according to international guidelines (e.g., ICH, FDA).
-
Linearity: Prepare a series of calibration standards of this compound in methanol (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Inject each standard in triplicate and plot the peak area against the concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the standard deviation of the response and the slope of the calibration curve or by determining the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Analyze replicate samples of a matrix spiked with known concentrations of this compound at low, medium, and high levels. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD).
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Plausible biosynthetic pathway of this compound.
Application Notes and Protocols for Antimicrobial Assays Using Tetrahydroauroglaucin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroauroglaucin is a naturally occurring polyketide produced by various fungi, including those of the Aspergillus and Eurotium genera. It belongs to a class of compounds known as auroglaucins, which are derivatives of flavoglaucin. While specific quantitative data on the antimicrobial activity of this compound is not extensively documented in publicly available literature, related compounds and derivatives of auroglaucin have demonstrated notable biological activities, including antimicrobial effects against human and aquatic pathogens. For instance, flavoglaucin and this compound have been reported to exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus, Vibrio harveyi, and Vibrio parahaemolyticus.
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the antimicrobial properties of this compound and similar test compounds. The following sections detail the methodologies for determining key antimicrobial parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and outline strategies for investigating the mechanism of action.
Data Presentation
Quantitative data from antimicrobial assays should be meticulously recorded and presented to allow for clear interpretation and comparison. Below is a template for summarizing MIC and MBC data for this compound against a panel of microorganisms.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC of Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | |||
| Escherichia coli | ATCC 25922 | Gentamicin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | Fluconazole | |||
| Enterococcus faecalis | ATCC 29212 | Ampicillin |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[1][2][3]
Materials:
-
This compound (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard and then diluted to the final concentration.
-
Positive control antibiotics (e.g., vancomycin, gentamicin)
-
Sterile diluent (e.g., CAMHB, RPMI-1640)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10.
-
Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 10 µL of the prepared inoculum to each well (1 through 11).
-
Well 11 serves as the growth control (inoculum without the test compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.[3]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
Results from the MIC assay (microtiter plate)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and micropipette
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, or a colony count that is ≥99.9% less than the initial inoculum count.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Potential Bacterial Signaling Pathways for Investigation
The mechanism of action of a novel antimicrobial compound can involve the disruption of various cellular processes. Once the antimicrobial activity of this compound is confirmed, further studies can be conducted to elucidate its mechanism. The following diagram illustrates common bacterial signaling and biosynthetic pathways that are often targeted by antimicrobial agents.
References
Topic: Cell Culture Protocols for Evaluating the Biological Effects of Tetrahydroauroglaucin
An Application Note for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroauroglaucin is a fungal secondary metabolite. Natural products, particularly those derived from fungi, are a rich source of bioactive compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] Establishing the biological effects of novel compounds like this compound requires robust and reproducible cell-based assays. This document provides detailed protocols for a tiered approach to characterizing its effects, starting with an initial assessment of cytotoxicity, followed by in-depth analyses of its impact on key cellular processes such as apoptosis and cell cycle progression. The presented methodologies are fundamental in the early stages of drug discovery and mechanism-of-action studies.[2]
General Materials and Reagents
-
Selected mammalian cell lines (e.g., HeLa, A549, MCF-7) and appropriate culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
This compound (purity >95%)
-
Cytotoxicity detection reagent (e.g., MTT, or a commercial ATP-based luminescence assay kit)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A, Triton X-100)
-
Multi-well cell culture plates (96-well, 24-well, 6-well)
-
Flow cytometer
-
Luminometer/Spectrophotometer
Protocol 1: Preparation of this compound Stock Solution
A crucial first step is the proper solubilization and storage of the test compound to ensure consistent results.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the medium should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability and Cytotoxicity Assay
This initial screening assay is designed to determine the concentration-dependent effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Experimental Workflow: Cytotoxicity Screening
References
- 1. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
In Vitro Assays for Tetrahydroauroglaucin: Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Tetrahydroauroglaucin (TAG), a fungal metabolite, for its potential anticancer activity. This document summarizes the current, albeit sometimes conflicting, understanding of TAG's efficacy and offers detailed protocols for key experimental assays to further investigate its mechanism of action.
Introduction
This compound is a poly-substituted aromatic compound isolated from marine fungi, notably Eurotium sp. and the fungal endophyte Eurotium chevalieri from the Mediterranean sponge Grantia compressa[1][2]. As a member of the prenylated benzaldehyde derivatives, TAG has been investigated for various biological activities, including antibacterial and antioxidant properties[2][3]. Its potential as an anticancer agent is an emerging area of research, with initial studies presenting a complex picture of its activity, suggesting cell-line specific effects. While some studies report cytotoxic and antiproliferative activities against specific cancer cell lines, others have found it to be non-cytotoxic in others[2][4][5][6]. This variability underscores the need for standardized in vitro assays to elucidate its true therapeutic potential and mechanism of action.
Quantitative Data Summary
The cytotoxic and antiproliferative activity of this compound has been evaluated in a limited number of cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below. It is important to note the discrepancies in reported activity, which may be attributed to different experimental conditions or the specific cancer cell line's genetic background.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Caco-2 | Colorectal Carcinoma | Not Specified | Strong Inhibition (IC50 not specified) | [4] |
| U251 | Glioblastoma | Not Specified | 3 - 30.5 | [5] |
| U87MG | Glioblastoma | Not Specified | 3 - 30.5 | [5] |
| SH-SY5Y | Neuroblastoma | MTT | Non-cytotoxic | [2][6] |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the anticancer properties of this compound. These are generalized methods and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (TAG) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TAG in complete medium. Remove the old medium from the wells and add 100 µL of the diluted TAG solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest TAG concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TAG)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound-healing insert to create a defined gap.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a non-lethal concentration of TAG (determined from the MTT assay) or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between TAG-treated and control cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol determines if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TAG)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of TAG for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound (TAG)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-S6, LC3, Bcl-2, Bax, Caspase-3, Cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with TAG for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate putative signaling pathways and experimental workflows for investigating the anticancer activity of this compound. These are based on the limited available data and findings for structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01359A [pubs.rsc.org]
- 5. The Cytotoxic Properties of Extreme Fungi’s Bioactive Components—An Updated Metabolic and Omics Overview [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrahydroauroglaucin and Related Compounds as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of tetrahydroauroglaucin and related fungal metabolites as enzyme inhibitors. Detailed protocols for assessing their inhibitory activity against key enzymes are provided, along with data presentation guidelines and visualizations to facilitate research and development in this area.
Introduction
Secondary metabolites isolated from fungi of the Eurotium genus, such as auroglaucin and flavoglaucin, have demonstrated significant bioactivity, including the inhibition of enzymes implicated in various diseases. While "this compound" is not a commonly reported compound, it is likely a derivative of auroglaucin. This document will focus on the known inhibitory activities of auroglaucin, flavoglaucin, and other related compounds from Eurotium species against α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are important targets in drug discovery.
Target Enzymes and Therapeutic Relevance
-
α-Glucosidase: This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[1][2] Inhibition of PTP1B is therefore considered a promising approach for the treatment of type 2 diabetes and obesity.[1][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various compounds from Eurotium species against α-glucosidase and PTP1B.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Mode of Inhibition | Source Organism |
| Eurothiocin A | 17.1 | Competitive | Eurotium rubrum |
| Eurothiocin B | 42.6 | Competitive | Eurotium rubrum |
| (±)-euroticin H | 16.31 | - | Eurotium sp. |
| (+)-euroticin G | 38.04 | - | Eurotium sp. |
Table 2: PTP1B Inhibitory Activity
| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) | Source Organism |
| Fructigenine A | 10.7 | Noncompetitive | - | Penicillium sp. |
| Echinulin | 29.4 | - | - | Eurotium sp. |
| Flavoglaucin | 13.4 | - | - | Eurotium sp. |
| Viridicatol | 64.0 | Competitive | - | Penicillium sp. |
| Geranylated Flavanone 1 | 1.9 | Mixed-type | 0.8 | Paulownia tomentosa |
| Geranylated Chalcone 6 | 8.2 | Mixed-type | 3.8 | Paulownia tomentosa |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., auroglaucin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (50 mM, pH 6.8)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Add 115 µL of potassium phosphate buffer (50 mM, pH 6.8) to each well.
-
Add 20 µL of α-glucosidase solution (typically 0.2 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (typically 1 mM) to each well.
-
Immediately measure the absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
A control reaction without the inhibitor should be run in parallel.
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For kinetic analysis, vary the substrate (pNPG) concentration while keeping the inhibitor concentration constant. The mode of inhibition can be determined by analyzing the data using Lineweaver-Burk or Dixon plots.[1][4]
Protocol 2: PTP1B Inhibition Assay
This protocol is used to assess the inhibitory effect of test compounds on PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as the substrate[1]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.
-
Add 130 µL of the buffer solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution.[1]
-
Monitor the increase in absorbance at 405 nm for a defined period (e.g., 30 minutes) at 37°C using a microplate reader. The rate of p-nitrophenol production is indicative of PTP1B activity.
-
A control reaction without the inhibitor should be performed concurrently.
Data Analysis:
-
Calculate the percentage of PTP1B inhibition as described in the α-glucosidase assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mode of inhibition and the inhibition constant (Ki), perform kinetic studies by varying the substrate (pNPP) concentration at fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk and Dixon plots.[1]
Visualizations
The following diagrams illustrate the signaling pathway involving PTP1B and a general workflow for enzyme inhibition screening.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of Tetrahydroauroglaucin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroauroglaucin, a fungal metabolite identified in organisms such as Aspergillus ruber and Eurotium, is a hydroquinone derivative with the molecular formula C19H26O3[1]. Its notable lipophilicity, indicated by a high predicted XLogP3 value of 5.1, presents a significant challenge for in vivo studies due to poor aqueous solubility. This characteristic can lead to low bioavailability, hindering the accurate assessment of its pharmacokinetic, pharmacodynamic, and toxicological profiles.
These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo research. The protocols outlined below are designed to enhance the solubility and bioavailability of this hydrophobic compound, thereby enabling its effective delivery and evaluation in animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C19H26O3 | PubChem CID: 14355117[1] |
| Molecular Weight | 302.4 g/mol | PubChem CID: 14355117[1] |
| XLogP3 | 5.1 | PubChem CID: 14355117 |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Aqueous Solubility | Predicted to be low | Inferred from high XLogP3 |
The high XLogP3 value confirms the lipophilic nature of this compound, necessitating the use of solubility enhancement techniques for aqueous-based in vivo administration.
Formulation Strategies for In Vivo Administration
Given the hydrophobic nature of this compound, several formulation strategies can be employed to improve its solubility and bioavailability. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model being used.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs. This is a common and straightforward approach for early-stage in vivo studies.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Propylene glycol
Protocol for Preparing a Co-solvent Formulation (for Intravenous or Intraperitoneal Injection):
-
Solubilization: Dissolve this compound in a minimal amount of a strong organic solvent like DMSO.
-
Dilution: Gradually add a water-miscible co-solvent such as PEG 400 while vortexing to maintain solubility.
-
Final Dilution: For administration, further dilute the mixture with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). The final concentration of the organic solvents should be kept to a minimum to avoid toxicity. A common vehicle composition is a ratio of DMSO:PEG 400:Saline (e.g., 10:40:50 v/v/v).
-
Observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or reducing the final drug concentration.
Experimental Workflow for Co-solvent Formulation
Caption: Workflow for preparing a co-solvent based formulation.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
Protocol for Preparing a Micellar Formulation (for Intravenous Injection):
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Surfactant Solution: Prepare an aqueous solution of the chosen surfactant (e.g., 10% Tween® 80 in saline).
-
Formation of Micelles: Slowly add the drug stock solution to the surfactant solution while stirring. The organic solvent can then be removed by evaporation under reduced pressure or by dialysis if necessary.
-
Filtration: Filter the final formulation through a sterile 0.22 µm filter before administration.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) for oral administration or lipid emulsions for intravenous administration, are effective for highly lipophilic compounds.
Components for SEDDS:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Cremophor® EL, Labrasol®
-
Co-surfactant: Transcutol® HP
Protocol for Preparing a SEDDS Formulation (for Oral Gavage):
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Development: Mix the selected oil, surfactant, and co-surfactant in different ratios.
-
Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate.
-
Self-Emulsification Test: Add a small amount of the drug-loaded SEDDS to water with gentle agitation and observe the formation of a microemulsion. The resulting emulsion should have a small and uniform droplet size.
Logical Relationship of Formulation Choice
Caption: Decision tree for formulation selection based on administration route.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the formulated this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Prepare the selected formulation of this compound at various concentrations.
-
Administer a single dose of the formulation to different groups of animals (e.g., mice or rats) via the intended route of administration.
-
Include a vehicle control group receiving the formulation without the drug.
-
Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for a specified period (e.g., 7-14 days).
-
The MTD is defined as the highest dose that does not cause significant adverse effects.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single dose of the formulated this compound to animals at a dose below the MTD.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Potential Signaling Pathways for Investigation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a fungal metabolite with potential antifungal or other biological activities, it may interact with common cellular pathways. Below is a hypothetical signaling pathway that could be investigated.
Hypothetical Fungal Cell Wall Integrity Pathway
Caption: A potential mechanism of action targeting fungal cell integrity.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The strategies and protocols detailed in these application notes provide a starting point for researchers to effectively deliver this compound in preclinical models. It is recommended to perform preliminary formulation screening to identify the optimal vehicle for the specific experimental needs. Careful consideration of the route of administration and potential vehicle-related toxicities is essential for obtaining reliable and reproducible in vivo data.
References
Troubleshooting & Optimization
Technical Support Center: Improving Tetrahydroauroglaucin Yield from Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation process for increased Tetrahydroauroglaucin yield.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Eurotium and Penicillium species for the production of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Fungal Growth | - Inappropriate media composition (carbon/nitrogen source, minerals). | - Verify and adjust media components based on the recommended protocols. Ensure the C/N ratio is optimized.[1][2][3] - Use high-quality, fresh media components. |
| - Incorrect pH of the culture medium. | - Adjust the initial pH of the medium to the optimal range of 5.5-6.0.[4] Monitor and, if necessary, control pH during fermentation. | |
| - Suboptimal incubation temperature. | - Ensure the incubator or bioreactor is calibrated and maintaining the optimal temperature of 28-30°C. | |
| - Poor quality or insufficient inoculum. | - Use a fresh, viable spore suspension or mycelial culture for inoculation. - Optimize inoculum size; a typical starting point is 1 x 10⁶ spores/mL.[4] | |
| - Contamination with bacteria or other fungi. | - Practice strict aseptic techniques during media preparation and inoculation. - Visually inspect cultures for signs of contamination (e.g., unusual colors, odors, or morphology). | |
| Good Growth but Low this compound Yield | - Suboptimal fermentation parameters (pH, temperature, aeration, agitation). | - Fine-tune pH, temperature, aeration, and agitation rates. For submerged cultures, moderate agitation (150-200 rpm) is often beneficial.[5][6][7] |
| - Nutrient limitation or catabolite repression. | - Ensure a balanced medium with an appropriate C/N ratio to support both growth and secondary metabolism.[1][2][3] - Consider fed-batch strategies to maintain optimal nutrient levels. | |
| - Incorrect timing of harvest. | - Determine the optimal harvest time by performing a time-course study and analyzing this compound concentration at different time points. Secondary metabolite production often peaks in the stationary phase. | |
| - Degradation of the target compound. | - Minimize exposure of the harvested broth to light and extreme temperatures. - Process the fermentation broth promptly after harvesting. | |
| High Yield of Related Compounds (e.g., Auroglaucin) Instead of this compound | - Genetic characteristics of the fungal strain. | - Strain selection is critical. Screen different isolates of Eurotium or Penicillium for their ability to produce this compound as the major product. |
| - Specific fermentation conditions favoring the production of other metabolites. | - Modify fermentation parameters such as aeration and media composition, as these can influence the metabolic pathways. | |
| - Precursor availability. | - Ensure the biosynthetic precursors for this compound are not limiting. | |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., yeast extract, peptone). | - Add a sterile antifoaming agent (e.g., silicone-based) at a low concentration. |
| - High agitation or aeration rates. | - Reduce agitation and/or aeration rates while ensuring sufficient oxygen supply for fungal growth and production.[5][6][7] | |
| Pellet Formation in Submerged Culture Affecting Yield | - High inoculum density or specific media components. | - Optimize inoculum size. - Modify media composition; for example, adjusting the concentration of certain salts can influence morphology. |
| - Inadequate agitation. | - Increase agitation speed to promote a more dispersed mycelial growth, but avoid excessive shear stress that can damage the cells.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is primarily produced by fungi belonging to the genus Eurotium (the teleomorph of Aspergillus), such as Eurotium cristatum and Eurotium amstelodami, as well as some Penicillium species.[8][9]
Q2: What are the key media components for this compound production?
A2: A well-balanced medium is crucial. Key components typically include a carbon source (e.g., glucose, sucrose, or maltose), a nitrogen source (e.g., yeast extract, peptone, or ammonium nitrate), and various mineral salts.[10][11] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for secondary metabolite production.[1][2][3]
Q3: What is the optimal pH for this compound fermentation?
A3: The optimal initial pH for the growth of Eurotium species and production of secondary metabolites is generally in the range of 5.5 to 6.0.[4] It is advisable to monitor the pH throughout the fermentation process as fungal metabolism can cause it to change.
Q4: What is the ideal incubation temperature?
A4: The optimal incubation temperature for most relevant Eurotium and Penicillium species is typically between 28°C and 30°C.
Q5: How do aeration and agitation affect the fermentation process?
A5: Adequate aeration is essential for the growth of these aerobic fungi. In submerged cultures, agitation helps to ensure uniform distribution of nutrients and oxygen.[5][6][7] However, excessive agitation can cause shear stress and damage the fungal mycelia, negatively impacting production. Optimal agitation and aeration rates need to be determined empirically for each specific fermentation setup.
Q6: When is the best time to harvest the fermentation broth?
A6: The production of secondary metabolites like this compound usually peaks during the stationary phase of fungal growth. It is recommended to perform a time-course experiment, sampling at regular intervals (e.g., every 24 hours) to determine the point of maximum yield.
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Spore Suspension:
-
Grow the selected fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding 5-10 mL of sterile 0.1% (v/v) Tween 80 solution to the agar plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.
-
Protocol 2: Submerged Fermentation
-
Media Preparation:
-
Prepare the fermentation medium with the desired composition. A starting point for the basal medium could be (per liter):
-
Glucose: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust the initial pH to 5.8 with 1M HCl or 1M NaOH.[4]
-
-
Dispense the medium into fermentation flasks (e.g., 100 mL in a 250 mL Erlenmeyer flask) or a bioreactor.[4]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Inoculation:
-
Inoculate the sterile medium with the prepared spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.[4]
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at 180-200 rpm and 28°C.
-
If using a bioreactor, maintain the temperature at 28°C and set the agitation and aeration rates to predetermined optimal values.
-
-
Monitoring and Harvest:
-
Monitor the fermentation for growth and product formation over a period of 7-14 days.
-
Harvest the culture broth at the time of maximum this compound production, as determined by prior time-course experiments.
-
-
Extraction and Analysis:
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the this compound from the broth and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extract for this compound content using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Presentation
Table 1: Influence of Carbon Source on this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 150 |
| Sucrose | 9.2 | 180 |
| Maltose | 7.8 | 135 |
| Fructose | 6.5 | 110 |
Table 2: Effect of C/N Ratio on this compound Production (Hypothetical Data)
| C/N Ratio | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| 10:1 | 7.1 | 95 |
| 20:1 | 8.9 | 165 |
| 30:1 | 9.5 | 190 |
| 40:1 | 9.1 | 175 |
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Effect of C/N ratio and microelements on nutrient dynamics and cell morphology in submerged fermentation of Aspergillus giganteus MTCC 8408 using Taguchi DOE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Submerged fermentation of Ginkgo biloba seed powder using Eurotium cristatum for the development of ginkgo seeds fermented products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 8. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Tetrahydroauroglaucin Solubility Issues in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Tetrahydroauroglaucin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a hydrophobic compound of interest for its potential biological activities. Like many hydrophobic molecules, it has poor solubility in aqueous solutions, which are the basis for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[1][2][3][4]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: Start by preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial attempts due to its ability to dissolve many hydrophobic compounds.[3] Subsequently, this stock solution can be diluted into your aqueous assay buffer. However, it is crucial to control the final concentration of the organic solvent to avoid affecting the biological system.
Q3: What are common organic solvents that can be used to dissolve this compound?
A3: Besides DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[3] The choice of solvent will depend on the specific assay and the tolerance of the biological system to that solvent. It is essential to perform solvent toxicity controls to ensure that the observed effects are due to this compound and not the solvent.
Q4: How can I determine the maximum soluble concentration of this compound in my assay buffer?
A4: A solubility test can be performed by preparing a serial dilution of your this compound stock solution in the assay buffer. The solutions are then visually inspected for any signs of precipitation (cloudiness or solid particles). Alternatively, techniques like nephelometry or spectrophotometry can be used for a more quantitative assessment.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer.
Cause: The aqueous buffer has a much lower capacity to dissolve the hydrophobic this compound compared to the organic stock solvent.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not cause adverse effects on your biological system. This can help keep this compound in solution at higher concentrations.[2]
-
Use of Surfactants or Pluronics: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01% to 0.1%) to help solubilize hydrophobic compounds by forming micelles.[1][5]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.[1]
-
Sonication: Applying ultrasonic energy can help to break down small aggregates and transiently increase the dissolution of the compound. However, the solution should be monitored for precipitation over time.
Issue 2: Inconsistent or non-reproducible results in bioassays.
Cause: This can be due to partial precipitation of this compound, leading to variations in the actual concentration of the compound in the assay wells.
Solutions:
-
Pre-assay Solubility Check: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to the assay.
-
Serial Dilution Strategy: Prepare serial dilutions of the stock solution in the assay buffer immediately before use. Avoid storing diluted solutions for extended periods.
-
In-assay Solubility Assessment: After the incubation period, visually inspect the assay plates for any signs of compound precipitation. If precipitation is observed, the results from those wells may be unreliable.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Assay Dilution Protocol
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into the pre-warmed assay buffer.
-
Mix each dilution thoroughly by pipetting up and down.
-
Visually inspect each dilution for any signs of precipitation.
-
Immediately add the diluted solutions to the assay plate.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
| Water | < 0.01 |
Table 2: Effect of Co-solvents on this compound Solubility in Aqueous Buffer (Hypothetical Data)
| Co-solvent (in PBS, pH 7.4) | Maximum Soluble Concentration (µM) |
| 1% DMSO | 5 |
| 2% DMSO | 15 |
| 0.1% Tween® 20 | 10 |
| 1% β-cyclodextrin | 25 |
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Preservation of Tetrahydroauroglaucin and Related Fungal Polyketides
Disclaimer: Specific stability data for Tetrahydroauroglaucin is not extensively documented in publicly available literature. The following guidelines are based on best practices for the preservation of related compounds, such as fungal polyketides and other natural pigments, which are often sensitive to environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound and similar compounds during storage?
A1: Natural pigments and polyketides are susceptible to degradation from a variety of environmental factors. The most common causes of degradation include:
-
Light Exposure: Ultraviolet (UV) and visible light can provide the energy to initiate photochemical reactions, leading to fading or structural changes in the molecule.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, such as oxidation and hydrolysis.[1]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, especially for compounds with unsaturated bonds.[1][2] This is a significant concern for polyketides, which often feature multiple double bonds.
-
pH: Changes in pH can cause structural rearrangements or hydrolysis, particularly for compounds with pH-sensitive functional groups.[1][2]
-
Humidity: Moisture can promote hydrolytic degradation and can also facilitate the growth of microbes that may degrade the compound.[1][3]
Q2: What are the ideal storage conditions for a novel or poorly characterized fungal polyketide like this compound?
A2: For a compound with unknown stability, it is best to start with the most protective storage conditions possible. These include:
-
Low Temperature: Store the compound at -20°C or, for long-term storage, at -80°C.
-
Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to block light.[1] Store vials in a dark place.
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert gas like argon or nitrogen.[2] For solutions, use solvents that have been degassed.
-
Dry Conditions: Ensure the compound is in a dry, solid form (lyophilized powder is often ideal) and stored in a desiccator or with a desiccant.
Q3: My sample of a natural pigment has changed color during storage. What could be the cause?
A3: A color change is a common indicator of chemical degradation. The most likely causes are oxidation or photodegradation. Exposure to air (oxygen) and/or light can alter the chromophore of the molecule, leading to a visible change in color.[3] Review your storage protocol to ensure the sample was protected from both light and air.
Q4: I see new peaks in the HPLC/LC-MS analysis of my stored compound. What does this indicate?
A4: The appearance of new peaks in a chromatogram that were not present in the initial analysis strongly suggests that your compound has degraded into other products.[4][5] These new peaks represent the degradation products. Comparing the peak area of your target compound to the new peaks can help you quantify the extent of degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in a stored sample. | Degradation of the active compound. | 1. Re-analyze the sample using HPLC or LC-MS to check for degradation products. 2. Review storage conditions: Was the sample exposed to light, elevated temperatures, or oxygen? 3. If degradation is confirmed, store new aliquots under more stringent conditions (e.g., -80°C, under argon, in the dark). |
| Precipitate forms in a solution during storage. | 1. Compound degradation into an insoluble product. 2. Low solubility at the storage temperature (e.g., in a freezer). | 1. Allow the sample to warm to room temperature to see if the precipitate redissolves. 2. If it does not redissolve, analyze the supernatant and, if possible, the precipitate to identify the components. 3. Consider using a different solvent or a lower concentration for storage. |
| Inconsistent results between different aliquots of the same batch. | Inconsistent storage conditions or handling of aliquots. | 1. Ensure all aliquots are stored under identical conditions. 2. Minimize freeze-thaw cycles, as these can accelerate degradation. Prepare single-use aliquots whenever possible. 3. Verify that all containers are properly sealed to prevent solvent evaporation or exposure to air. |
General Storage Conditions for Natural Pigments
The optimal storage conditions can vary depending on the specific class of the natural pigment.
| Pigment Class | Light | Temperature | Oxygen | pH | Notes |
| Carotenoids | Avoid | Cool, refrigeration recommended | Exclude (use inert gas) | Neutral | Highly susceptible to oxidation.[1] |
| Anthocyanins | Avoid | Cool | Exclude | Acidic (low pH) | Stability is highly pH-dependent.[2] |
| Chlorophylls | Avoid | Refrigerate | Not specified | Neutral | Sensitive to heat and light.[1] |
| Fungal Polyketides | Avoid | -20°C to -80°C | Exclude | Neutral (initially) | As a precaution for unknown compounds, use the most stringent conditions. |
Experimental Protocols
Protocol: Accelerated Stability Study of a Novel Compound
This protocol is designed to quickly assess the stability of a compound like this compound under various stress conditions.
1. Sample Preparation:
- Prepare multiple, identical aliquots of the compound, preferably as a solid (lyophilized powder) and in a solution with a commonly used solvent (e.g., DMSO, methanol).
- Use amber glass vials to protect from light.
2. Initial Analysis (Time Zero):
- Before exposing the samples to stress conditions, perform a baseline analysis on one aliquot.
- Recommended analytical methods include:
- HPLC-UV/Vis: To quantify the purity and concentration of the compound.
- LC-MS: To confirm the mass of the parent compound and identify any initial impurities.[4]
- UV-Visible Spectroscopy: To record the initial absorption spectrum.[4]
3. Stress Conditions:
- Store the aliquots under the following conditions for a defined period (e.g., 1, 2, and 4 weeks):
- Elevated Temperature: 40°C and 60°C.
- High Humidity: 40°C with 75% relative humidity.[3]
- Photostability: In a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
- Control: -20°C in the dark.
4. Time-Point Analysis:
- At each time point, remove one aliquot from each condition.
- Allow the sample to return to room temperature before analysis.
- Repeat the analytical methods performed at Time Zero.
5. Data Analysis:
- Compare the results from the stressed samples to the control and the Time Zero data.
- Quantify the percentage of the remaining parent compound.
- Identify and, if possible, characterize any major degradation products using LC-MS fragmentation patterns.[4]
Visualizations
Caption: Hypothetical oxidation pathway for a sensitive compound.
Caption: Workflow for conducting a stability study.
Caption: Decision tree for troubleshooting compound degradation.
References
Technical Support Center: Optimizing HPLC Separation of Tetrahydroauroglaucin Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Tetrahydroauroglaucin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor resolution or co-elution of this compound isomers.
Question: My this compound isomers are not separating well and are showing up as overlapping peaks or as a single broad peak. What should I do?
Answer: Poor resolution is a common challenge in the separation of structurally similar isomers like the geometric (cis/trans) isomers of this compound. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good resolution.
-
Adjusting the Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.
-
Changing the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to their different solvent properties.
-
Modifying the Aqueous Phase pH: The pH of the mobile phase can significantly impact the ionization state of the phenolic hydroxyl groups on this compound, which in turn affects its retention and separation. For these weakly acidic compounds, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and selectivity.
-
-
Evaluate the Stationary Phase: The choice of the HPLC column is fundamental for a successful separation.
-
C18 Columns: A standard C18 column is a good starting point for reversed-phase separation of this compound isomers.
-
Phenyl-Hexyl Columns: For compounds with aromatic rings, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions, potentially improving the resolution of isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity for aromatic and halogenated compounds and can be effective in separating positional isomers.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.
-
Control the Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reproducibility. However, be aware that temperature can also affect selectivity, so it should be optimized.
Issue 2: Tailing or fronting peaks for this compound analytes.
Question: My this compound isomer peaks are asymmetrical, showing significant tailing or fronting. What is the cause and how can I fix it?
Answer: Asymmetrical peaks can be caused by a variety of factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Peak tailing can occur due to strong interactions between the phenolic hydroxyl groups of this compound and active sites (silanols) on the column packing material. Adding a small amount of a competing acid, like 0.1% formic acid, to the mobile phase can help to reduce these interactions and improve peak shape.
-
Column Degradation: A worn-out or contaminated column can also lead to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: Fluctuating retention times for this compound isomers.
Question: The retention times for my this compound isomers are not consistent between injections. What could be causing this variability?
Answer: Unstable retention times are often indicative of issues with the HPLC system or the mobile phase.
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives. If using a buffer, make sure it is properly prepared and within its effective buffering range.
-
Pump Issues: Leaks in the pump, check valves, or seals can cause inconsistent flow rates and, consequently, variable retention times.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for separating new this compound isomers?
A1: A good starting point for method development for this compound isomer separation is to use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. You can begin with a gradient elution (e.g., 50% to 95% acetonitrile over 20 minutes) to determine the approximate solvent strength required to elute your compounds and then switch to an isocratic method for optimization if the isomers elute close to each other.
Q2: How can I increase the sensitivity of my analysis for low concentrations of this compound isomers?
A2: To increase sensitivity, ensure you are monitoring the UV absorbance at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, a UV-Vis scan of a standard solution should be performed. Additionally, optimizing the mobile phase to achieve sharper peaks will increase the peak height and thus the sensitivity. If sensitivity is still an issue, consider using a more sensitive detector, such as a mass spectrometer (LC-MS).
Q3: Is it possible that my this compound isomers are enantiomers, and if so, how would I separate them?
A3: Based on the known structure of this compound, it does not possess a chiral center, making the presence of enantiomers unlikely. The most probable isomers are geometric (cis/trans) isomers due to the double bond in the heptenyl side chain, or constitutional isomers with different arrangements of the substituents on the aromatic ring. If you suspect you have enantiomers of a related compound, a chiral HPLC column would be necessary for their separation.
Q4: How can I confirm the identity of the separated this compound isomers?
A4: While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is necessary to couple the HPLC system to a mass spectrometer (LC-MS). Mass spectrometry provides the mass-to-charge ratio, which can confirm the molecular weight of the isomers. Fragmentation analysis (MS/MS) can provide further structural information to help differentiate between the isomers. For unambiguous identification of geometric isomers, isolation of the individual peaks followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of this compound Isomers.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of Isomer 1 (min) | Retention Time of Isomer 2 (min) | Resolution (Rs) |
| 60:40 | 8.2 | 8.5 | 1.1 |
| 55:45 | 10.5 | 11.0 | 1.6 |
| 50:50 | 14.1 | 14.9 | 2.1 |
Data is hypothetical and for illustrative purposes only.
Table 2: Influence of Column Chemistry on the Selectivity of this compound Isomer Separation.
| Column Type | Selectivity Factor (α) |
| C18 | 1.08 |
| Phenyl-Hexyl | 1.15 |
| PFP | 1.22 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Isomer Screening
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-22 min: 50% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm (or the determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Optimized Isocratic HPLC Method for Baseline Separation of Two this compound Isomers
-
Column: Phenyl-Hexyl reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 55% Acetonitrile and 45% Water, with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm (or the determined λmax).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Common causes and solutions for asymmetrical peaks.
Technical Support Center: Synthesis of Tetrahydroauroglaucin and Related Compounds
To our valued researchers, scientists, and drug development professionals:
This technical support center aims to provide guidance on the synthesis of Tetrahydroauroglaucin. However, a comprehensive review of the scientific literature indicates that a detailed, step-by-step total chemical synthesis of this compound has not been publicly reported. This molecule, a natural product isolated from fungi of the Aspergillus and Eurotium species, is primarily characterized through its isolation from these natural sources.
Without a published synthetic route, creating a specific troubleshooting guide for the synthesis of this compound is not feasible, as the potential challenges are intrinsically linked to the chosen chemical reactions, reagents, and intermediates, which are currently undefined.
As an alternative, we have compiled a general troubleshooting guide for the synthesis of substituted tetrahydrofuran rings. This structural motif is a key feature of this compound and is prevalent in a wide array of bioactive natural products. The following frequently asked questions (FAQs) and troubleshooting tables address common issues encountered during the synthesis of complex molecules containing a tetrahydrofuran core.
General Troubleshooting for Substituted Tetrahydrofuran Synthesis
The synthesis of substituted tetrahydrofurans often involves cyclization reactions, such as intramolecular etherification, cycloadditions, or rearrangements. Below are common problems and potential solutions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the tetrahydrofuran ring is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can hinder intramolecular cyclization:
-
Steric Hindrance: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for ring closure.
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak may not deprotonate the alcohol sufficiently, while a base that is too strong could lead to side reactions. The solvent should be able to dissolve the substrate and not interfere with the reaction.
-
Poor Leaving Group: If the reaction is an intramolecular Williamson ether synthesis, the leaving group must be sufficiently reactive. Consider converting a hydroxyl group to a better leaving group like a tosylate, mesylate, or halide.
-
Equilibrium: The cyclization may be a reversible process. Removing a byproduct (e.g., water) can help drive the reaction towards the product.
Q2: I am observing the formation of an elimination product instead of the desired cyclized tetrahydrofuran. How can I favor cyclization?
A2: The competition between intramolecular substitution (cyclization) and elimination is a common challenge. To favor cyclization:
-
Use a less hindered base: Bulky bases are more likely to promote elimination.
-
Optimize reaction concentration: High concentrations can favor intermolecular reactions, while very low concentrations (high dilution) favor intramolecular reactions like cyclization.
-
Change the solvent: A polar aprotic solvent can favor SN2-type cyclization over E2 elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired cyclization.
Q3: My reaction is producing a mixture of diastereomers of the substituted tetrahydrofuran. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity is a key challenge in the synthesis of complex natural products. Consider the following:
-
Chiral Catalysts or Reagents: Employing chiral catalysts or auxiliaries can induce facial selectivity in the key bond-forming step.
-
Substrate Control: The existing stereocenters in your molecule can direct the stereochemical outcome of the cyclization. You may need to revisit your synthetic design to incorporate appropriate directing groups.
-
Reaction Conditions: Temperature, solvent, and the nature of the cation (in the case of metal-mediated reactions) can all influence the transition state energies and thus the diastereomeric ratio. A systematic screening of these parameters is often necessary.
Troubleshooting Tables for Tetrahydrofuran Synthesis
The following tables summarize common issues, their potential causes, and suggested solutions for key reaction types used in the formation of tetrahydrofuran rings.
Table 1: Intramolecular Williamson Ether Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Ineffective base- Poor leaving group- Steric hindrance | - Use a stronger, non-nucleophilic base (e.g., NaH, KH)- Convert the alcohol to a better leaving group (e.g., -OTs, -OMs, -I)- Re-evaluate the retrosynthetic analysis to reduce steric congestion in the cyclization precursor |
| Formation of elimination byproduct | - Strong, hindered base- High reaction temperature | - Use a less hindered base (e.g., K2CO3)- Lower the reaction temperature- Use a polar aprotic solvent (e.g., DMF, DMSO) |
| Intermolecular side products | - High substrate concentration | - Perform the reaction under high dilution conditions (slow addition of substrate to the reaction mixture) |
Table 2: Acid-Catalyzed Cyclization/Etherification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Decomposition of starting material | - Acid is too strong- Reaction temperature is too high | - Use a milder acid catalyst (e.g., PPTS, CSA)- Lower the reaction temperature- Reduce the reaction time |
| Formation of polymeric material | - Carbocation intermediates undergoing intermolecular reactions | - Run the reaction at a lower concentration- Use a less coordinating solvent to stabilize the desired transition state |
| Low yield | - Incomplete reaction- Reversible reaction | - Increase reaction time or temperature cautiously- Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium |
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting a challenging cyclization reaction aimed at forming a tetrahydrofuran ring.
We hope this generalized guide provides a valuable starting point for your research endeavors. As the scientific community continues to explore the synthesis of complex natural products, a synthetic route to this compound may become available in the future. We will continue to monitor the literature and update this resource accordingly.
Technical Support Center: Refining Tetrahydroauroglaucin Extraction from Biomass
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction and purification of Tetrahydroauroglaucin from fungal biomass. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a hydroquinone, a type of naturally occurring phenolic compound. It has been identified as a secondary metabolite produced by various fungi, including those of the genera Aspergillus and Eurotium.[1] Specifically, it has been isolated from the marine fungus Eurotium chevalieri.[2]
Q2: What are the general steps for extracting this compound from fungal biomass?
A2: The general workflow involves culturing the fungus, harvesting and drying the biomass, followed by solvent extraction. The crude extract is then subjected to purification steps, typically involving liquid-liquid partitioning and chromatographic techniques to isolate the pure compound.
Q3: Which solvents are suitable for the extraction of this compound?
A3: this compound is soluble in various organic solvents. Published research has successfully used a mixture of ethyl acetate and dichloromethane (EtOAc:CH2Cl2) for the initial extraction from fungal biomass.[2] Other moderately polar solvents may also be effective, and solvent selection should be optimized based on the specific fungal matrix and desired purity of the crude extract.
Q4: What types of chromatography are effective for purifying this compound?
A4: While the referenced literature on this compound does not specify the final purification method in detail, the purification of similar fungal secondary metabolites often employs a combination of chromatographic techniques. These can include silica gel column chromatography for initial fractionation, followed by high-performance liquid chromatography (HPLC) with a C18 column for final purification.[3]
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
-
Question: We are experiencing a very low yield of the crude extract from our fungal biomass. What are the potential causes and solutions?
-
Answer: Low extraction yields can stem from several factors:
-
Incomplete Cell Lysis: The solvent may not be effectively penetrating the fungal cell walls.
-
Solution: Ensure the biomass is thoroughly dried and ground to a fine powder to increase the surface area for extraction. Incorporating a sonication step during extraction can aid in cell disruption.[2]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: Experiment with a range of solvents with varying polarities. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective.
-
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.
-
Solution: Increase the extraction time and/or temperature. However, be mindful that excessive heat can degrade the target compound. Optimization of these parameters is crucial.
-
-
Issue 2: Emulsion Formation During Liquid-Liquid Partitioning
-
Question: During the liquid-liquid extraction step with chloroform and water, we are consistently getting a stable emulsion that is difficult to separate. How can we resolve this?
-
Answer: Emulsion formation is a common issue, particularly with complex biological extracts that may contain surfactant-like molecules.[4]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[4]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.[4]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes help to break an emulsion, but care must be taken not to degrade the target compound.
-
-
Issue 3: Co-elution of Impurities During Chromatography
-
Question: During HPLC purification, we are observing peaks that overlap with our target compound, this compound. How can we improve the separation?
-
Answer: Co-elution suggests that the chosen chromatographic conditions are not sufficient to resolve this compound from impurities with similar properties.
-
Solutions:
-
Optimize the Mobile Phase: Adjust the solvent gradient in reverse-phase HPLC. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and the addition of modifiers like formic acid or trifluoroacetic acid.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.
-
Employ Orthogonal Purification Techniques: Before HPLC, consider a preliminary purification step using a different separation principle, such as silica gel chromatography or size-exclusion chromatography.
-
-
Data Presentation
Table 1: Summary of Extraction Parameters for Fungal Metabolites
| Parameter | Fungal Biomass (General) | This compound (Specific) |
| Biomass Preparation | Freeze-dried or oven-dried at low temperature (40-60°C), ground to a fine powder. | Freeze-dried, homogenized.[2] |
| Extraction Solvent | Ethyl acetate, methanol, chloroform, dichloromethane, or mixtures thereof.[5] | Ethyl acetate:Dichloromethane (1:1, v/v).[2] |
| Solid-to-Solvent Ratio | Typically 1:10 to 1:20 (g/mL). | Not specified. |
| Extraction Method | Maceration, sonication, Soxhlet extraction. | Sonication.[2] |
| Extraction Time | 1 - 24 hours, depending on the method. | Not specified. |
| Extraction Temperature | Room temperature to just below the boiling point of the solvent. | Not specified. |
| Purification Steps | Liquid-liquid partitioning, column chromatography (silica, C18), preparative HPLC. | Liquid-liquid partitioning (Chloroform:Water, 1:1, v/v).[2] |
| Yield | Highly variable, depends on the fungal strain and culture conditions. | 370 mg crude extract from an unspecified amount of biomass.[2] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Eurotium chevalieri
This protocol is adapted from the methodology described for the isolation of this compound from the marine fungus Eurotium chevalieri.[2]
1. Biomass Preparation: a. Harvest the fungal biomass from the culture medium by filtration. b. Freeze-dry the biomass until a constant weight is achieved.
2. Solvent Extraction: a. Suspend the freeze-dried biomass in a solution of ethyl acetate:dichloromethane (1:1, v/v). b. Homogenize the suspension using an Ultra Turrax or a similar high-shear homogenizer. c. Sonicate the sample for a recommended period (e.g., 30 minutes) to enhance cell lysis and extraction. d. Filter the mixture under vacuum to separate the biomass from the solvent. e. Repeat the extraction of the biomass two more times with fresh solvent to maximize the yield. f. Combine all the filtrates.
3. Crude Extract Preparation: a. Evaporate the solvent from the combined filtrates using a rotary evaporator to obtain the crude extract.
4. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a 1:1 (v/v) mixture of chloroform and water in a separatory funnel. b. Shake the funnel gently to partition the metabolites between the two phases. c. Allow the layers to separate. Collect the organic (chloroform) phase. d. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the partitioned extract ready for further purification.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
Addressing low signal-to-noise ratio in Tetrahydroauroglaucin mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal-to-noise (S/N) ratios during the mass spectrometry analysis of Tetrahydroauroglaucin.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Sample Preparation and Matrix Effects
Q1: My baseline is high and my this compound signal is suppressed. What is the most likely cause?
A1: The most probable cause is matrix effects .[1] Fungal extracts, like those containing this compound, are complex mixtures rich in molecules such as lipids, polysaccharides, and other secondary metabolites. These compounds can co-elute with your analyte of interest and compete for ionization in the mass spectrometer's source, leading to signal suppression or a high, noisy baseline.[1][2]
Q2: How can I confirm that matrix effects are the source of my poor S/N ratio?
A2: A post-column infusion experiment is a definitive way to diagnose matrix effects. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract (from your fungal culture) through the LC column. A significant drop in the this compound signal at specific retention times indicates where matrix components are eluting and causing ion suppression.
Q3: What are the best sample preparation techniques to reduce matrix effects for this compound analysis?
A3: Meticulous sample preparation is crucial for improving detection limits by reducing matrix effects and concentrating your analyte.[3] Common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly versatile technique for selectively adsorbing your analyte of interest while washing away interfering matrix components.[3]
-
Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents to partition this compound from the bulk of the matrix based on its solubility.[3]
-
Filtration: Always filter your final reconstituted sample through a 0.22 µm syringe filter before injection to remove particulates that can clog the system and contribute to noise.[1]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline. Optimization may be required based on your specific sample and instrumentation.
| Step | Procedure | Details |
| 1 | Cartridge Selection | Choose a reverse-phase SPE cartridge (e.g., C18) appropriate for the polarity of this compound. |
| 2 | Conditioning | Condition the cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of ultrapure water. |
| 3 | Equilibration | Equilibrate the cartridge with 1-2 cartridge volumes of the initial mobile phase composition. |
| 4 | Sample Loading | Load the fungal extract onto the cartridge at a slow, steady flow rate. |
| 5 | Washing | Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. |
| 6 | Elution | Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). |
| 7 | Evaporation & Reconstitution | Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3] |
Section 2: Liquid Chromatography (LC) Optimization
Q4: My peaks are broad and poorly resolved. How can this affect my S/N ratio and how can I improve it with my LC method?
A4: Poor chromatography directly contributes to a low S/N ratio by spreading the analyte signal over a wider time frame, thus reducing its intensity at any single point. To improve this:
-
Optimize the Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives to prevent unwanted adduct formation and high background noise. The use of ultrapure water is also critical. For fungal metabolites, a mobile phase of water and acetonitrile or methanol with a small amount of formic acid (0.1%) is a good starting point.[4]
-
Gradient Optimization: Adjust the gradient slope to ensure adequate separation of this compound from co-eluting matrix components. A shallower gradient around the elution time of your analyte can improve resolution.
-
Column Selection: Using a column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size can increase sensitivity, provided your LC system is optimized for low-dispersion.
Section 3: Mass Spectrometry (MS) System
Q5: I've optimized my sample preparation and LC method, but the signal for this compound is still weak. What should I check on the MS instrument?
A5: The primary area to investigate is the ion source.[1]
-
Clean the Ion Source: Contamination from complex fungal extracts can rapidly build up on ion source components like the ESI capillary, spray shield, and cone/orifice.[1][5] Regular cleaning is essential.
-
Optimize Ionization Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on source parameters. Systematically optimize the following:
-
Capillary Voltage: Adjust to maximize the signal for your specific analyte.
-
Nebulizing and Drying Gas: Optimize the gas flow and temperature to ensure efficient desolvation of droplets.[2]
-
Source Temperature: Higher temperatures can aid in desolvation but can also lead to thermal degradation of the analyte if too high.
-
Q6: I see high background noise, especially at high organic solvent concentrations in my gradient. What could be the cause?
A6: It is common to observe an increase in background ions at high organic concentrations because the ionization efficiency for many compounds, including contaminants, is higher.[1] This can indicate that contaminants are being retained on your column and eluting at the end of the gradient.[1] Consider adding a column wash step to your protocol or using a guard column to trap these contaminants.[1]
Quantitative Data Summary: MS Parameter Optimization Starting Points
The following table provides suggested starting points for key MS parameters. These should be systematically optimized for your specific instrument and method.
| Parameter | Typical Range (Positive ESI) | Rationale |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electric field for efficient ion formation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Aids in the formation of a fine spray of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Enhances the desolvation process. |
| Fragmentor/Cone Voltage | 80 - 150 V | Can be optimized to minimize in-source fragmentation and maximize the precursor ion signal. |
Visualizations
Troubleshooting Workflow for Low S/N Ratio
The following diagram outlines a logical workflow for diagnosing and addressing a low signal-to-noise ratio in your this compound analysis.
A step-by-step workflow for troubleshooting a poor S/N ratio.
Sample Preparation Workflow for Fungal Extracts
This diagram illustrates a typical workflow for preparing a fungal extract containing this compound for LC-MS analysis.
A generalized workflow for preparing fungal extracts for LC-MS.
References
Improving the resolution of Tetrahydroauroglaucin peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Tetrahydroauroglaucin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial method development, a reverse-phase C18 column is recommended. A gradient elution using a mobile phase of water and acetonitrile, both with 0.1% formic acid, is a good starting point. A gradient starting from a high aqueous percentage to a high organic percentage will help to determine the optimal elution conditions for this compound and related impurities.
Q2: My this compound peak is showing significant tailing. What are the common causes?
A2: Peak tailing for a compound like this compound, a fungal metabolite, can arise from several factors. Common causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH. Secondary silanol interactions are a frequent cause of tailing for polar analytes on silica-based columns.
Q3: Can I use Tetrahydrofuran (THF) in my mobile phase to improve peak shape?
A3: While THF can be a strong solvent and alter selectivity, its use should be approached with caution. THF can degrade over time to form peroxides, which can affect the baseline and the stability of your analysis.[1] If you choose to use THF, ensure it is fresh, HPLC-grade, and consider storing it under an inert gas.[1] Also, be aware that THF is not compatible with PEEK tubing and can cause it to swell, leading to system pressure issues.[2]
Q4: How does the mobile phase pH affect the retention and peak shape of this compound?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and an Impurity Peak
If you are observing co-elution or poor resolution between your main analyte peak and an adjacent impurity, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Modify the Gradient: A shallower gradient increases the separation time between peaks, which can improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds, potentially resolving co-eluting peaks.
-
Try a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
Issue 2: this compound Peak is Broad
A broad peak can indicate on-column band broadening, which can be caused by several factors.
Troubleshooting Logic:
Caption: Troubleshooting logic for a broad analyte peak.
Detailed Steps:
-
Injection Volume and Concentration: Injecting too large a volume or too concentrated a sample can lead to band broadening. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Poorly fitted tubing and connections can introduce dead volume, causing peaks to broaden. Ensure all fittings are secure and the correct ferrules are used.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak shape can be distorted. Whenever possible, dissolve the sample in the initial mobile phase.
Experimental Protocols
Protocol 1: UHPLC Method for Fungal Metabolite Profiling
This protocol is adapted from a method used for the analysis of metabolites from Eurotium amstelodami, a known producer of this compound.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 95% Water + 5% Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B: 47.5% Acetonitrile + 47.5% Isopropanol + 5% Water + 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 100% A
-
0.5-2.5 min: Linear gradient to 25% B
-
2.5-13 min: Linear gradient to 100% B
-
13-16 min: Hold at 100% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 280 nm, requires empirical determination) or Mass Spectrometry.
-
Injection Volume: 1-5 µL.
Data Presentation
Table 1: Hypothetical Data for Mobile Phase Optimization
This table illustrates how different mobile phase compositions could affect the resolution and retention time of this compound.
| Mobile Phase Composition (A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA) | Gradient Slope (%B/min) | Retention Time (min) | Resolution (Rs) with Impurity | Peak Tailing Factor |
| A/B | 10 | 8.5 | 1.2 | 1.8 |
| A/B | 5 | 10.2 | 1.6 | 1.5 |
| A/Methanol + 0.1% FA | 5 | 9.8 | 1.8 | 1.3 |
| A/B with 5% THF | 5 | 9.1 | 1.4 | 1.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
Validation & Comparative
Tetrahydroanthraquinones in Oncology: A Comparative Analysis of Their Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of a diverse range of natural and synthetic compounds. Among these, tetrahydroanthraquinones, a class of polyketides, have emerged as promising candidates due to their significant cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide provides a comparative analysis of the anti-cancer properties of several key tetrahydroanthraquinones, presenting experimental data on their efficacy and delving into their mechanisms of action.
While this guide aims to be comprehensive, it is important to note the limited availability of specific anti-cancer data for certain compounds like Tetrahydroauroglaucin, a derivative of the fungal metabolite auroglaucin. The focus will, therefore, be on a selection of well-researched tetrahydroanthraquinones to provide a robust comparative framework.
Comparative Cytotoxicity of Tetrahydroanthraquinones
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected tetrahydroanthraquinones across a range of human cancer cell lines, as determined by various cytotoxicity assays such as the MTT and SRB assays.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Altersolanol A | Panel of 34 human cancer cell lines (mean) | ~0.017 | [1][2] |
| K562 (Chronic Myeloid Leukemia) | Not specified, but shows activity | [3] | |
| A549 (Lung Cancer) | Not specified, but shows activity | [3] | |
| (1S,3S)-austrocortirubin | HCT116 (Colon Carcinoma) | 3 | [4] |
| Damnacanthal | MCF-7 (Breast Adenocarcinoma) | ~28.6 (8.2 µg/mL) | [5] |
| CEM-SS (T-lymphoblastic Leukemia) | ~34.9 (10 µg/mL) | [6][7] | |
| H400 (Oral Squamous Carcinoma) | 1.9 µg/mL | [8] | |
| (±)-4-deoxyaustrocortilutein (4-DACL) | IGR37 (Melanoma) | ~2.5 µg/mL | |
| A375 (Melanoma) | ~2.5 µg/mL |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Tetrahydroanthraquinones exert their anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by arresting the cell cycle, thereby preventing cancer cell proliferation.
Apoptosis Induction
Several studies have demonstrated the potent pro-apoptotic activity of these compounds. For instance, Damnacanthal treatment of MCF-7 breast cancer cells for 72 hours resulted in a significant increase in the apoptotic cell population, with 80.6% of cells in early apoptosis.[5] Similarly, (±)-4-deoxyaustrocortilutein (4-DACL) has been shown to induce apoptosis in melanoma cells.
The table below summarizes the apoptotic effects of selected tetrahydroanthraquinones.
| Compound | Cancer Cell Line | Apoptotic Effect | Quantitative Data | Reference |
| Damnacanthal | MCF-7 | Induces apoptosis | 80.6% early apoptosis after 72h | [5] |
| (±)-4-deoxyaustrocortilutein (4-DACL) | Melanoma Cells | Induces apoptosis | Concentration-dependent increase | |
| Altersolanol A | K562, A549 | Induces apoptosis via caspase-3 and -9 cleavage | Not specified | [3] |
| (1S,3S)-austrocortirubin | HCT116 | Induces apoptosis | Not specified | [4] |
Cell Cycle Arrest
In addition to apoptosis, tetrahydroanthraquinones can halt the progression of the cell cycle, a critical process for tumor growth. Damnacanthal, for example, induces a G1 phase arrest in MCF-7 cells, with the cell population in the G1 phase increasing to 80% after 72 hours of treatment.[5] (±)-4-deoxyaustrocortilutein (4-DACL) also causes a G0/G1 phase arrest in melanoma cells in a concentration-dependent manner.
| Compound | Cancer Cell Line | Cell Cycle Effect | Quantitative Data | Reference |
| Damnacanthal | MCF-7 | G1 arrest | 80% of cells in G1 phase after 72h | [5] |
| (±)-4-deoxyaustrocortilutein (4-DACL) | Melanoma Cells | G0/G1 arrest | Concentration-dependent increase | |
| (1S,3S)-austrocortirubin | HCT116 | G2/M phase checkpoint arrest | Not specified | [4] |
Signaling Pathways Modulated by Tetrahydroanthraquinones
The anti-cancer effects of tetrahydroanthraquinones are mediated by their interaction with key signaling pathways that regulate cell survival, proliferation, and apoptosis. The p53 and NF-κB pathways are two of the most prominent targets.
The p53 Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis and cell cycle arrest in response to cellular stress. Damnacanthal has been shown to increase the expression of p53 in MCF-7 cells, leading to the activation of downstream targets like p21, which in turn promotes cell cycle arrest.[5] Similarly, (±)-4-deoxyaustrocortilutein (4-DACL) treatment leads to an upregulation of p53 and p21 protein levels in melanoma cells.
Caption: p53 signaling pathway activation by tetrahydroanthraquinones.
The NF-κB Pathway
The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Altersolanol A has been shown to inhibit NF-κB transcriptional activity.[2] (±)-4-deoxyaustrocortilutein (4-DACL) also reduces NF-κB signaling activity in melanoma cells. By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by tetrahydroanthraquinones.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroanthraquinone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and 0.4% SRB solution in 1% acetic acid is added to each well for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: Absorbance is read at 510 nm.
Apoptosis and Cell Cycle Analysis
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Preparation: Cells are treated with the tetrahydroanthraquinone, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, cleaved caspase-3, NF-κB p65).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating the anti-cancer activity of tetrahydroanthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of CDK2 for melanoma growth linked to its melanocyte-specific transcriptional regulation by MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tetrahydroauroglaucin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Tetrahydroauroglaucin, a fungal metabolite with recognized neuroprotective properties. The selection of an appropriate analytical method is critical for accurate quantification in research and drug development, ensuring data reliability and reproducibility. This document outlines the performance of each method, supported by representative experimental data, and provides detailed protocols to assist in methodology transfer and cross-validation.
Introduction to this compound and its Quantification
This compound is a polyketide metabolite produced by various fungi, including species of Aspergillus and Penicillium. Recent studies have highlighted its potential as a neuroprotective agent, showing that it can protect human fibroblasts from oxidative stress through the induction of the Nrf2-dependent antioxidant pathway. This biological activity makes this compound a compound of interest for further investigation in drug discovery and development. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy assessments.
Comparison of Quantification Methods
The two most common analytical techniques for the quantification of fungal secondary metabolites are HPLC-UV and LC-MS/MS. The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: Quantitative Comparison of Analytical Methods
While specific cross-validation data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods based on the analysis of structurally related fungal polyketides and prenylated flavonoids. This provides a realistic expectation of the performance for each method in the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 150 ng/mL | 0.15 - 15 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation: Extraction of this compound from Fungal Culture
-
Lyophilize the fungal mycelium and culture broth.
-
Grind the lyophilized material to a fine powder.
-
Extract the powder with ethyl acetate (1:20 w/v) three times with the aid of ultrasonication for 30 minutes each time.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
HPLC-UV Quantification Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve prepared with a purified this compound standard.
LC-MS/MS Quantification Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Start with 20% A, increase to 98% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative, depending on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
-
Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Mandatory Visualization
Signaling Pathway
Caption: Nrf2 signaling pathway activated by this compound.
Experimental Workflow
Replicating Published Studies on Tetrahydroauroglaucin's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of Tetrahydroauroglaucin (TAG), a marine-derived polyketide, drawing upon available experimental data. The information is intended to assist researchers in replicating and expanding upon existing findings.
I. Overview of this compound's Bioactivity
This compound (TAG) has been identified as a bioactive compound with notable neuroprotective and antioxidative properties.[1][2] Isolated from a marine sponge, TAG has been investigated for its therapeutic potential, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD).[1][3] Studies have also explored its effects on cancer cells, primarily in comparison to its structural analog, Dihydroauroglaucin (DAG).[4][5][6]
II. Comparative Analysis of Cellular Effects
Published research has primarily focused on the differential effects of TAG in neuroprotection and cancer cell migration. While TAG has shown promise in mitigating neuronal damage, its role in cancer progression appears to be distinct from closely related compounds.
Data Summary
The following tables summarize the key quantitative findings from published studies on this compound.
Table 1: Cytotoxicity and Neuroprotection
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound (TAG) | SH-SY5Y | CCK-8 | IC50 | 25.43 µM | [1] |
| This compound (TAG) | SH-SY5Y | Apoptosis Assay | % Apoptotic Cells (MPP+ treated) | Significantly decreased with 0.5, 1, or 2 µM TAG | [1] |
| This compound (TAG) | Primary Neurons | CCK-8 & LDH | Neuroprotection | Antagonized MPP+-induced reduction in viability | [1] |
Table 2: Effects on Autophagy and Cell Migration
| Compound | Cell Line | Assay | Finding | Concentration | Reference |
| This compound (TAG) | SH-SY5Y | Western Blot (p-S6) | No significant effect on p-S6 levels | 2.5 and 5 µM | [6][7] |
| Dihydroauroglaucin (DAG) | SH-SY5Y | Western Blot (p-S6) | ~15% reduction in p-S6 levels | 5 µM | [6][7] |
| Dihydroauroglaucin (DAG) | SH-SY5Y | Western Blot (LC3-II/LC3-I) | Significant increase | 5 µM | [6] |
| Dihydroauroglaucin (DAG) | SH-SY5Y | Western Blot (p62) | Decrease | 5 µM | [6] |
| This compound (TAG) | SH-SY5Y | Wound Healing Assay | No anti-migratory effect | Not specified | [5][6] |
| Dihydroauroglaucin (DAG) | SH-SY5Y | Wound Healing Assay | Inhibition of cell migration | Not specified | [5][6] |
III. Experimental Protocols
This section details the methodologies employed in key experiments to facilitate replication.
Neuroprotective Effects of TAG in an in vitro Parkinson's Disease Model[1]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells and primary neurons from C57BL/6 mice were used.
-
Induction of Neurotoxicity: Cells were treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like damage. The optimal concentration for primary neurons was determined to be 30 µM MPP+.
-
TAG Treatment: Cells were pre-incubated with TAG at concentrations of 0.5, 1, or 2 µM before MPP+ exposure.
-
Cell Viability and Death Assays:
-
CCK-8 Assay: To assess cell viability.
-
LDH Assay: To measure lactate dehydrogenase release as an indicator of cell death.
-
Hoechst 33258 Staining: To visualize apoptotic nuclei.
-
Flow Cytometry: To quantify the proportion of early apoptotic and dead cells.
-
-
Mitochondrial Function Assays:
-
JC-1 Staining: To measure changes in mitochondrial membrane potential.
-
Mitochondrial ROS Detection: To assess the generation of reactive oxygen species in mitochondria.
-
-
Autophagy Analysis:
-
Adenovirus Transfection: SH-SY5Y cells were transfected with stubRFP-sensGFP-LC3 adenoviruses to monitor autophagic flux via confocal microscopy.
-
Comparative Analysis of TAG and DAG on Neuroblastoma Cell Migration and Autophagy[6]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were maintained in a suitable medium.
-
Cell Viability Assay:
-
MTT Assay: Cells were treated with TAG or DAG at concentrations ranging from 2.5 to 20 µM for 24 hours to assess cell viability.
-
-
Apoptosis Detection:
-
Annexin V/7-AAD Staining: Flow cytometry was used to quantify apoptotic cells after treatment with TAG or DAG (2.5, 5, 10, and 20 µM) for 24 hours.
-
-
Autophagy Marker Analysis:
-
Western Blotting: SH-SY5Y cells were treated with TAG or DAG (2.5 and 5 µM) for 24 hours. Cell lysates were analyzed for the levels of phosphorylated ribosomal protein S6 (p-S6), LC3-II/LC3-I ratio, and p62.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited literature.
Caption: Proposed neuroprotective pathway of this compound (TAG).
Caption: Workflow for assessing TAG's neuroprotective effects.
Caption: Differential effects of TAG and DAG on autophagy markers.
References
- 1. The marine-derived compound TAG alleviates Parkinson’s disease by restoring RUBCN-mediated lipid metabolism homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The marine-derived compound TAG alleviates Parkinson's disease by restoring RUBCN-mediated lipid metabolism homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unina.it [iris.unina.it]
Structure-Activity Relationship of Tetrahydroauroglaucin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydroauroglaucin analogs. Due to the limited availability of systematic SAR studies specifically for a series of this compound analogs, this document synthesizes available data on this compound and its close relatives, such as auroglaucin and flavoglaucin, and draws parallels from SAR studies of other structurally related "tetrahydro" compounds. The information is intended to guide future research and drug discovery efforts.
Comparative Analysis of Biological Activities
This compound and its analogs, naturally occurring fungal metabolites, have demonstrated a range of biological activities. These compounds share a common structural scaffold, and variations in their side chains and oxidation states significantly influence their therapeutic potential.
A study on antioxidants produced by molds used in fermented foods identified this compound (TAG), along with isodihydroauroglaucin (IDAG), auroglaucin (AG), dihydroauroglaucin (DAG), and flavoglaucin (FG), as potent antioxidants with high radical scavenging capacity for DPPH and superoxide.[1] Furthermore, flavoglaucin, this compound, dihydroauroglaucin, and auroglaucin have all been shown to inhibit mouse skin tumor promotion.[1]
Recently, novel auroglaucin-derived compounds, niveoglaucins A and B, were isolated from the marine sediment-derived fungus Aspergillus niveoglaucus. Niveoglaucin A, an analog of this compound, exhibited neuroprotective activity in a 6-OHDA-induced Parkinson's disease cell model.[2]
The diverse biological activities of these related compounds, including antioxidant, anti-tumor, and neuroprotective effects, underscore the potential of the this compound scaffold as a template for the development of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activities of this compound and its closely related analogs. Due to the qualitative nature of much of the available data, quantitative comparative data (e.g., IC50 values from the same study) is limited.
| Compound/Analog | Core Structure | Key Substituents | Reported Biological Activity | Reference |
| This compound | This compound | Heptatrienyl side chain | Antioxidant, Radical Scavenging, Anti-tumor promotion | [1] |
| Auroglaucin | Auroglaucin | Heptatrienyl side chain | Antioxidant, Radical Scavenging, Anti-tumor promotion | [1] |
| Flavoglaucin | Flavoglaucin | Heptatrienyl side chain | Antioxidant, Radical Scavenging, Anti-tumor promotion, Cytotoxicity, PTP1B inhibition | [1] |
| Dihydroauroglaucin | Dihydroauroglaucin | Heptatrienyl side chain | Antioxidant, Radical Scavenging, Anti-tumor promotion | [1] |
| Niveoglaucin A | Auroglaucin derivative | Modified side chain | Neuroprotective | [2] |
Structure-Activity Relationship (SAR) Insights
While a systematic SAR study on a library of this compound analogs is not yet available, we can infer potential relationships based on the existing data and studies on similar structures.
-
Saturation of the Polyene Side Chain: The presence of analogs with varying degrees of saturation in the heptatrienyl side chain (auroglaucin, dihydroauroglaucin, this compound) suggests that the degree of unsaturation is a critical factor for biological activity. A systematic study is needed to determine the optimal level of saturation for different therapeutic targets.
-
Functional Groups on the Benzaldehyde Core: The core benzaldehyde structure is a common feature. Modifications to the hydroxyl and methoxy groups on this ring are likely to impact activity. For instance, the phenolic hydroxyl group is often crucial for antioxidant activity.
-
Side Chain Modifications: The discovery of niveoglaucin A with a modified side chain and its neuroprotective activity highlights the importance of the side chain's structure and functionality.[2] Exploring a variety of side chains with different lengths, branching, and terminal functional groups could lead to the discovery of analogs with enhanced potency and selectivity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the context of evaluating compounds like this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound analogs against a specific enzyme.
Methodology:
-
Reagents and Buffers: Prepare the necessary buffer solution, enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualization of Potential Signaling Pathways
Given the reported anti-tumor and neuroprotective effects of auroglaucin-related compounds, it is plausible that they modulate key signaling pathways involved in cell survival, proliferation, and inflammation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, based on pathways known to be modulated by other fungal metabolites with similar biological activities.
Caption: Hypothetical signaling pathways modulated by this compound analogs.
This diagram illustrates the potential inhibitory effects of this compound analogs on the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer and neuroinflammatory diseases.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies on a novel series of compounds like this compound analogs.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
This workflow highlights the iterative process of designing, synthesizing, and testing analogs to identify compounds with improved biological activity and drug-like properties.
References
A Comparative Analysis of Tetrahydroauroglaucin from Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Tetrahydroauroglaucin, a polyketide metabolite, is a yellow pigment produced by a variety of fungi, primarily within the genera Eurotium and Penicillium. This guide provides a comparative analysis of this compound derived from different fungal strains, focusing on its production, spectroscopic properties, and reported biological activities. The information presented herein is based on available scientific literature and aims to serve as a valuable resource for researchers investigating this natural product for potential therapeutic applications.
Data Presentation
Production and Spectroscopic Characteristics
While a direct comparative study on the yield of this compound from various fungal strains is not extensively documented in publicly available literature, some studies provide data on its isolation from specific strains. Spectroscopic data, crucial for the identification and characterization of the compound, has been reported for this compound isolated from different Eurotium species.
| Fungal Strain | Yield | 1H NMR Data (Selected Peaks, CDCl3) | 13C NMR Data (Selected Peaks, CDCl3) | Reference |
| Eurotium chevalieri MUT 2316 | 17.1 mg (from 20 x 250 mL flasks) | 11.73 (s, 2-OH), 10.13 (s, 1-CHO), 7.04 (s, H-4), 6.44 (d, J=16.2 Hz, H-1'), 5.95 (m, H-2') | Not explicitly provided in the same publication. | [1] |
| Eurotium sp. (from mangrove) | Not Quantified | 11.72 (s, OH), 10.09 (s, CHO), 7.03 (s, H-4), 6.42 (d, J=16.15 Hz, H-1'), 5.92 (m, H-2') | 196.3 (CHO), 164.7 (C-2), 162.2 (C-6), 139.8 (C-1'), 130.9 (C-2'), 110.1 (C-4) | [2][3] |
| Penicillium charlesii | Not Quantified | Not available in a directly comparable format. | Not available in a directly comparable format. |
Note: The provided NMR data is highly consistent across the reported Eurotium species, suggesting a conserved chemical structure of this compound produced by these fungi. The lack of quantitative yield data from Penicillium charlesii and other potential producing strains highlights a gap in the current research landscape.
Biological Activity
The biological activities of this compound have been investigated in a limited number of studies. The available data suggests that its bioactivity can be context-dependent. A direct comparison of the potency of this compound from different fungal sources is challenging due to the scarcity of studies performing such head-to-head comparisons.
| Fungal Source | Biological Activity Investigated | Results | Reference |
| Eurotium chevalieri MUT 2316 | Cytotoxicity (SH-SY5Y cells) | Non-cytotoxic at the tested concentrations. | [1] |
| Cell Migration (SH-SY5Y cells) | No significant anti-migratory effect. | [1] | |
| Eurotium species (General) | Antioxidant Activity | Compounds from this genus, including this compound, are known to possess antioxidant properties. Specific IC50 values for pure this compound are not readily available. | [3] |
| Antimicrobial Activity | General antimicrobial activities have been reported for metabolites from Eurotium species. | ||
| Penicillium species (General) | Cytotoxicity | Metabolites from Penicillium species have shown a wide range of cytotoxic activities against various cancer cell lines. However, specific IC50 values for this compound from Penicillium are not specified in the reviewed literature. |
Experimental Protocols
Extraction and Purification of this compound from Eurotium chevalieri
The following protocol is a summary of the methodology described for the isolation of this compound from the marine-derived fungus Eurotium chevalieri MUT 2316.[1]
1. Fungal Cultivation:
-
Eurotium chevalieri is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) supplemented with NaCl.
-
Incubation is carried out in the dark under shaking conditions for a specified period (e.g., 14 days at 24°C).
2. Biomass Extraction:
-
The fungal biomass is separated from the culture broth by filtration.
-
The biomass is freeze-dried and then homogenized in a mixture of ethyl acetate and dichloromethane (1:1, v/v).
-
The extraction is facilitated by sonication, and the process is repeated multiple times to enhance the yield.
3. Liquid-Liquid Partitioning:
-
The crude extract is subjected to liquid-liquid partitioning using chloroform and water (1:1, v/v) in a separation funnel.
-
The organic phase, containing this compound, is collected and dried.
4. Chromatographic Purification:
-
The dried organic phase is dissolved in methanol.
-
Purification is achieved using Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column.
-
A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is employed to separate the compounds.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Fungal Sources
Caption: Fungal sources of this compound.
Conclusion and Future Directions
This compound is a secondary metabolite produced by various fungal strains, with Eurotium species being the most frequently reported source. The chemical structure of this compound appears to be consistent across different producing organisms, as evidenced by spectroscopic data. However, a significant knowledge gap exists regarding the comparative production yields and biological activities of this compound from different fungal strains.
Future research should focus on:
-
Quantitative comparative studies: A systematic evaluation of this compound production in a panel of known and potentially new fungal producer strains under standardized culture conditions.
-
Comprehensive bioactivity screening: Head-to-head comparisons of the cytotoxic, antimicrobial, antioxidant, and other relevant biological activities of purified this compound from different fungal sources to identify strains that produce the most potent variants.
-
Investigation of signaling pathways: Elucidation of the molecular mechanisms and signaling pathways affected by this compound to better understand its therapeutic potential.
Addressing these research questions will be crucial for unlocking the full potential of this compound as a lead compound in drug discovery and development.
References
- 1. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Antimicrobial Compounds from the Marine-Derived Fungus, Penicillium Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Tetrahydroauroglaucin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of naturally isolated and synthetically derived Tetrahydroauroglaucin, a hydroquinone metabolite with potential biological activity. While natural this compound is a known fungal secondary metabolite, a complete de novo synthesis has not been reported in the literature. This comparison, therefore, juxtaposes the established methods for natural product isolation with a plausible synthetic strategy, offering insights into the respective advantages and challenges for researchers.
Physicochemical Properties
This compound is a member of the hydroquinone class of compounds. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃ | PubChem |
| Molecular Weight | 302.4 g/mol | PubChem |
| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | PubChem |
| CAS Number | 40434-07-9 | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1] | Bioaustralis |
Production and Purity Comparison
The origin of a research compound, whether isolated from a natural source or produced through chemical synthesis, can significantly impact its characteristics and suitability for various applications.
| Feature | Natural this compound | Synthetic this compound (Hypothetical) |
| Source | Fungal cultures, primarily Aspergillus ruber and Eurotium species.[2] | Chemical precursors via multi-step synthesis. |
| Typical Purity | >95% achievable with advanced chromatographic techniques.[1] | Potentially >99% with rigorous purification. |
| Key Impurities | Related fungal metabolites (e.g., auroglaucin, flavoglaucin, physcion).[3] | Reagents, catalysts, solvents, and reaction byproducts from the synthetic route. |
| Yield | Highly variable, dependent on fungal strain, culture conditions, and extraction efficiency. | Predictable and optimizable based on reaction stoichiometry and efficiency. |
| Scalability | Limited by fermentation capacity and extraction protocols. | More readily scalable for large-quantity production. |
| Stereochemistry | Single enantiomer as produced by the fungal biosynthetic pathway. | Can be designed to produce a specific enantiomer (enantioselective synthesis) or a racemic mixture. |
| Cost | Can be high for large quantities due to labor-intensive isolation and purification. | Initial setup costs for synthesis development can be high, but per-gram cost may decrease with scale. |
| Consistency | Batch-to-batch variation in yield and impurity profile is possible. | Higher batch-to-batch consistency in terms of purity and impurity profile. |
Biological Activity
Direct studies on the biological activity of this compound are limited. However, its unsaturated precursor, auroglaucin, and other related fungal metabolites have demonstrated a range of biological effects. It is plausible that this compound shares some of these activities.
| Biological Activity | Compound | IC₅₀ / EC₅₀ | Experimental System |
| Antimalarial | Auroglaucin | 1-2 µg/mL | Plasmodium falciparum |
| Antifungal | Auroglaucin | 7.33 µg/mL | Candida glabrata |
| Antifungal | Auroglaucin | 10.93 µg/mL | Candida krusei |
| Antiviral (Anti-HSV-1) | Isodihydroauroglaucin | 4.73 µM | Herpes Simplex Virus Type-1 (HSV-1) |
| Antioxidant | Auroglaucin | - | - |
Auroglaucin has also been noted for its high binding affinity for human opioid and cannabinoid receptors.[1] The biological activities of this compound itself warrant further investigation, and a reliable synthetic source would greatly facilitate such studies.
Experimental Protocols
Natural Isolation and Purification of this compound
This protocol is a generalized procedure based on methods for isolating secondary metabolites from Eurotium and Aspergillus species.[2][3]
1. Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., Czapek-Dox broth or Yeast Extract Sucrose broth) with a culture of Aspergillus ruber or a relevant Eurotium species.
-
Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate to perform an initial fractionation.
-
Further purify the fractions containing this compound using preparative thin-layer chromatography (prep-TLC) with a suitable solvent system (e.g., 10% methanol in chloroform).[2]
-
For final purification to high purity (>95%), utilize preparative high-performance liquid chromatography (prep-HPLC) with a reverse-phase column (e.g., C18) and a water/acetonitrile or water/methanol gradient.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Hypothetical Synthesis: Final Step (Hydrogenation of Auroglaucin)
This protocol describes a plausible final step for a total synthesis of this compound, which would involve the selective hydrogenation of the polyene chain of auroglaucin.
1. Reaction Setup:
-
Dissolve auroglaucin in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C), to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.
2. Hydrogenation:
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically at a pressure of 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
3. Workup and Purification:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel to yield the pure product.
4. Characterization:
-
Verify the structure and purity of the synthetic this compound using HRMS and NMR spectroscopy, and compare the data with that of the natural product.
Visualizing Workflows and Pathways
Workflow for Natural this compound Isolation
References
Benchmarking Tetrahydroauroglaucin's Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential potency of Tetrahydroauroglaucin against standard therapeutic agents. Due to the limited availability of direct experimental data on this compound, this guide leverages data from the closely related compound, Auroglaucin, and explores a potential mechanism of action against bacterial pathogens through the inhibition of the FtsZ protein.
Antifungal Potency: Auroglaucin as a Proxy
Auroglaucin, a structurally similar fungal metabolite, has demonstrated notable antifungal activity. The following table summarizes its inhibitory concentrations against two clinically relevant Candida species, compared with a standard antifungal drug, Fluconazole.
Table 1: Antifungal Activity of Auroglaucin vs. Standard Drug
| Compound | Organism | IC50 (µg/mL) |
| Auroglaucin | Candida glabrata | 7.33[1] |
| Auroglaucin | Candida krusei | 10.93[1] |
| Fluconazole | Candida glabrata | 0.25 - 256 |
| Fluconazole | Candida krusei | 0.5 - 128 |
Note: Fluconazole IC50 values represent a typical range of susceptibility and can vary based on the specific strain and testing conditions.
A Potential Antibacterial Mechanism: FtsZ Inhibition
Many natural product antimicrobials exert their effects by targeting essential bacterial processes. One such target is the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual cell death. While direct evidence for this compound's action on FtsZ is yet to be established, its structural class suggests this as a plausible mechanism of action.
The following table compares the Minimum Inhibitory Concentrations (MICs) of known FtsZ inhibitors and standard antibiotics against common Gram-positive bacteria.
Table 2: Antibacterial Activity of FtsZ Inhibitors vs. Standard Antibiotics
| Compound Class | Compound | Organism | MIC (µg/mL) |
| FtsZ Inhibitor | PC190723 | Staphylococcus aureus | 1[2] |
| Enol 3 | Bacillus subtilis | 11 µM | |
| Enol 3 | Streptococcus pneumoniae | 2 µM[3] | |
| Standard Antibiotic | Vancomycin | Staphylococcus aureus | 0.5 - 2 |
| Penicillin | Bacillus subtilis | 0.015 - 1 | |
| Penicillin | Streptococcus pneumoniae | 0.008 - 8 |
Note: MIC values for standard antibiotics can vary significantly depending on the bacterial strain and resistance profile.
Experimental Protocols
Cytotoxicity/Antifungal Activity Assay (MTT Assay)
The potency of antifungal agents is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Fungal cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in appropriate growth media.
-
Compound Treatment: The test compound (e.g., Auroglaucin) and a standard antifungal are serially diluted to various concentrations and added to the wells. Control wells with untreated cells and media-only blanks are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined by plotting the data and fitting it to a dose-response curve.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound and a standard antibiotic are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
Statistical Validation of Auraptene's Dose-Response Curve: A Comparative Guide
Disclaimer: Due to the limited availability of specific dose-response data for Tetrahydroauroglaucin in publicly accessible scientific literature, this guide utilizes Auraptene, a well-researched natural monoterpene coumarin, as a substitute to demonstrate the principles of dose-response curve validation and its associated signaling pathways. The experimental data and methodologies presented here are based on published studies on Auraptene and serve as a comprehensive example for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Auraptene's performance across different experimental models, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Dose-Response Data for Auraptene
The following table summarizes the dose-dependent effects of Auraptene observed in various studies. This allows for a clear comparison of its potency and efficacy in different biological contexts.
| Experimental Model | Response Measured | Concentration/Dose | Result | IC50/EC50 | Reference |
| MCF-7 Human Breast Cancer Cells | Cell Viability (In Vitro) | 75, 100, 130, 170, 200 µM | Significant decrease in cell viability | 36 µM (48h), 21.66 µM (72h) | [1] |
| Azoxymethane (AOM)-induced Rat Colon Carcinogenesis | Incidence of Colon Adenocarcinoma (In Vivo) | 100 ppm and 500 ppm in diet | Dose-dependent reduction in tumor incidence | Not Applicable | [2][3][4] |
| MELN Cells (MCF-7 cells with ERE-luciferase reporter) | Estrogen Receptor-dependent Luciferase Activity (In Vitro) | 10 nM to 50 µM | Concentration-dependent stimulation of luciferase activity | 3.6 ± 1.1 µM | [5] |
| LTA-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production (In Vitro) | 5 and 10 µM | Significant reduction in NO production | Not Determined | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7 human breast cancer cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 µg/ml streptomycin, and 100 units/ml penicillin, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are treated with varying concentrations of Auraptene (e.g., 0.1-200 µM) for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of Auraptene that inhibits 50% of cell growth) is calculated from the dose-response curve.[1]
2. In Vivo Animal Carcinogenesis Model
-
Animal Model: Male F344 rats are used.
-
Carcinogen Induction: Rats are given subcutaneous injections of azoxymethane (AOM) (15 mg/kg body weight) once a week for three weeks to induce colon neoplasms.[3][4]
-
Dietary Administration: Auraptene is mixed into the diet at different concentrations (e.g., 100 ppm and 500 ppm). The experimental diets are given to the rats during either the initiation phase (starting one week before the first AOM injection and continuing for four weeks) or the post-initiation phase (starting one week after the last AOM injection and continuing for 38 weeks).[2][3][4]
-
Data Collection: At the end of the study period, the incidence and multiplicity of colon adenocarcinomas are determined through histopathological examination.
-
Statistical Analysis: The significance of the differences in tumor incidence and multiplicity between the control and Auraptene-treated groups is analyzed using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.[2][3]
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the modulatory effect of Auraptene on the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. Citrus auraptene exerts dose-dependent chemopreventive activity in rat large bowel tumorigenesis: the inhibition correlates with suppression of cell proliferation and lipid peroxidation and with induction of phase II drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Citrus auraptene exerts dose-dependent chemopreventive activity in rat large bowel tumorigenesis: the inhibition correlates with suppression of cell proliferation and lipid peroxidation and with induction of phase II drug-metabolizing enzymes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unknown: A Step-by-Step Guide to the Proper Disposal of Tetrahydroauroglaucin and Other Novel Chemical Compounds
For researchers and scientists at the forefront of drug development, the synthesis of novel compounds like Tetrahydroauroglaucin is a daily reality. While the focus is often on the therapeutic potential of these molecules, their safe handling and disposal are paramount to laboratory safety and environmental responsibility. In the absence of specific safety data sheets (SDS) for newly synthesized or uncharacterized substances, a systematic approach based on established hazardous waste management principles is essential. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound or any other novel chemical compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, treat this compound as a substance of unknown toxicity and hazard. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if the solvent used to dissolve the compound is known.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Spill Response: Have a chemical spill kit readily available. In the event of a small spill (<1 L), trained personnel may clean it up using appropriate absorbent materials. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
Hazardous Waste Characterization: The First Step to Proper Disposal
Since a specific SDS for this compound is unavailable, a preliminary hazard characterization is necessary to determine the appropriate disposal route. This process involves assessing the compound against the four hazardous waste characteristics defined by the U.S. Environmental Protection Agency (EPA).[2][3][4]
| Hazardous Characteristic | EPA Criteria | Relevance to this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F); Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical change.[3][4] | The flammability of this compound is unknown. If it is a solid, its reactivity with air and moisture should be considered. If in solution, the flashpoint of the solvent is the primary concern. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5; Liquid that corrodes steel at a rate > 6.35 mm per year.[2][3][4] | The corrosivity of this compound is unknown. A pH test of an aqueous solution or suspension should be performed if applicable. |
| Reactivity (D003) | Unstable under normal conditions; Reacts violently with water; Forms potentially explosive mixtures with water; Generates toxic gases when mixed with water.[4] | The reactivity of this compound is unknown. Its stability and reactivity with water should be carefully evaluated based on its chemical structure and any observed properties. |
| Toxicity (D004-D043) | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | The toxicity of this compound is unknown. As a novel compound, it should be handled as if it were toxic. |
Experimental Protocol for Preliminary Hazard Assessment
For an unknown compound like this compound, the following preliminary tests can be carefully performed on a small scale by trained personnel to aid in its characterization for disposal.
-
pH Determination:
-
If the compound is water-soluble, prepare a dilute aqueous solution (e.g., 1% w/v).
-
Use a calibrated pH meter or pH paper to determine the pH of the solution.
-
Record the pH value to assess for corrosivity.
-
-
Water Reactivity Test:
-
Potential for Peroxide Formation:
-
The name "this compound" suggests a potential structural similarity to compounds that can form explosive peroxides, such as ethers or tetrahydrofuran.
-
If the compound has been stored for an extended period, especially if exposed to air and light, it should be treated as a potential peroxide former.[6][7][8][9][10]
-
Visually inspect the container for crystals, discoloration, or a viscous layer, especially around the cap. If any of these are present, do not move or open the container. Contact your EHS department immediately.[7][10]
-
If it is safe to do so, test for peroxides using peroxide test strips.[6] Concentrations above 100 ppm require specialized disposal procedures.[8][9]
-
Step-by-Step Disposal Procedure for this compound
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless they are known to be compatible.
-
Segregate solid waste from liquid waste.
-
If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated organic solvents).
-
-
Containerization:
-
Select a waste container that is compatible with the chemical nature of this compound and any solvents used. A high-density polyethylene (HDPE) container is a common choice for many chemical wastes.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
On the label, clearly list all known constituents, including solvents and their approximate percentages.
-
For the novel compound, write "this compound (Hazards Unknown)."
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
By following these systematic procedures, researchers can ensure the safe and compliant disposal of this compound and other novel chemical compounds, thereby protecting themselves, their colleagues, and the environment. When in doubt, always consult with your institution's Environmental Health & Safety department for guidance.
References
- 1. unomaha.edu [unomaha.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. cws.auburn.edu [cws.auburn.edu]
- 6. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 9. ehs.utexas.edu [ehs.utexas.edu]
- 10. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
